5-Phenethylisoxazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-(2-phenylethyl)-1,2-oxazol-4-amine |
InChI |
InChI=1S/C11H12N2O/c12-10-8-13-14-11(10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2 |
InChI Key |
QPTKVZULUBHICU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C(C=NO2)N |
Origin of Product |
United States |
Foundational & Exploratory
CAS number and molecular structure of 5-Phenethylisoxazol-4-amine.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a resource for researchers and professionals interested in the chemical properties and potential biological significance of 5-Phenethylisoxazol-4-amine. Due to the novelty of this compound, publicly available data is limited. This document outlines the current state of knowledge and provides a framework for future investigation.
Chemical Identity
At present, a specific CAS number for this compound is not publicly registered in major chemical databases.
Molecular Structure:
The molecular structure of this compound consists of a central isoxazole ring, which is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. An amine group (-NH2) is attached at the 4-position of the isoxazole ring, and a phenethyl group (-CH2CH2C6H5) is substituted at the 5-position.
Logical Structure Diagram:
Spectroscopic Characterization of 5-Phenethylisoxazol-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-Phenethylisoxazol-4-amine. Due to the absence of published experimental data for this specific molecule, this document presents predicted spectroscopic characteristics based on the analysis of its structural fragments. The information herein serves as a foundational reference for researchers engaged in the synthesis, identification, and characterization of novel isoxazole derivatives.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous chemical structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.20 | m | 5H | Ar-H |
| ~ 4.50 - 5.50 | br s | 2H | -NH ₂ |
| ~ 3.10 - 2.90 | m | 4H | -CH ₂-CH ₂- |
| ~ 8.10 | s | 1H | Isoxazole C3-H |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 170 | Isoxazole C5 |
| ~ 155 | Isoxazole C3 |
| ~ 140 | Aromatic C (quaternary) |
| ~ 128 - 126 | Aromatic CH |
| ~ 100 | Isoxazole C4 |
| ~ 35 | -C H₂-Ar |
| ~ 28 | -C H₂-CH₂-Ar |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3250 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1650 - 1580 | Medium to Strong | N-H bend (scissoring) |
| 1600 - 1450 | Medium to Strong | C=C and C=N ring stretching |
| 1350 - 1250 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Fragmentation |
| [M]+ | Molecular Ion |
| [M - NH₂]+ | Loss of amine group |
| [M - C₂H₄]+ | McLafferty rearrangement |
| [C₇H₇]+ | Tropylium ion (from phenethyl group) |
Generalized Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to the ¹H spectrum.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer, coupled with an ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Ionize the sample using the chosen method (e.g., ESI in positive ion mode).
-
Mass Analysis: Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular ion.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques in chemical structure elucidation.
Caption: General workflow for spectroscopic analysis.
Caption: Logical relationships in structure elucidation.
The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Overview for Drug Discovery Professionals
Introduction: The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the significant therapeutic potential of isoxazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative activity data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.
Anticancer Activity of Isoxazole Derivatives
Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of crucial cellular signaling pathways and the induction of apoptosis.[1][2] Their efficacy has been evaluated against a range of cancer cell lines, with many compounds exhibiting potent cytotoxic effects.
Quantitative Anticancer Activity
The anticancer potential of various isoxazole derivatives has been quantified using assays such as the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these compounds. A selection of isoxazole derivatives and their reported IC50 values against different cancer cell lines are presented in Table 1.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) | MCF-7 (Breast) | 2.63 | [3] |
| Isoxazoline derivative 16c (from (R)-Carvone) | HT1080 (Fibrosarcoma) | 9.02 | [4] |
| Isoxazoline derivative 16b (from (R)-Carvone) | HT1080 (Fibrosarcoma) | 10.72 | [4] |
| Isoxazoline derivative 16a (from (R)-Carvone) | HT1080 (Fibrosarcoma) | 16.1 | [4] |
| Diosgenin-isoxazole derivative 24 | MCF-7 (Breast) | 9.15 ± 1.30 | [4] |
| Diosgenin-isoxazole derivative 24 | A549 (Lung) | 14.92 ± 1.70 | [4] |
| Harmine-isoxazoline derivative 18 | HCT116 (Colon) | 0.2 | [4] |
| Harmine-isoxazoline derivative 18 | MCF-7 (Breast) | 9.7 | [4] |
| Isoxazolo[4,5-e][2][5][6]triazepine derivative 21 | LoVo (Colon) | <10 | [7] |
| Isoxazolo[4,5-e][2][5][6]triazepine derivative 22 | LoVo (Colon) | <10 | [7] |
Table 1: Anticancer Activity of Selected Isoxazole Derivatives. This table summarizes the IC50 values of various isoxazole derivatives against several human cancer cell lines.
Antimicrobial Activity of Isoxazole Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Isoxazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[8]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of isoxazole derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. Table 2 provides a summary of the MIC values for selected isoxazole derivatives against various bacterial and fungal strains.
| Compound ID/Description | Microbial Strain | MIC (µg/mL) | Reference |
| TPI-2 | S. aureus | 6.25 | [9] |
| TPI-2 | E. coli | 6.25 | [9] |
| TPI-5 | S. aureus | 6.25 | [9] |
| TPI-5 | E. coli | 6.25 | [9] |
| TPI-14 | C. albicans | 6.25 | [9] |
| TPI-14 | A. niger | 6.25 | [9] |
| 1e | S. epidermidis 756 | 56.2 | [10] |
| 1e | E. coli ATCC 25922 | 28.1 | [10] |
| 1e | C. albicans 128 | 14 | [10] |
| 3a | P. aeruginosa ATCC 27853 | 14 | [10] |
| Triazole-Isoxazole Hybrid 7b | E. coli ATCC 25922 | 15,000 | [11] |
| Triazole-Isoxazole Hybrid 7b | P. aeruginosa | 30,000 | [11] |
Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives. This table presents the Minimum Inhibitory Concentration (MIC) values of various isoxazole derivatives against pathogenic bacteria and fungi.
Anti-inflammatory Activity of Isoxazole Derivatives
Inflammation is a complex biological response implicated in numerous diseases. Isoxazole derivatives have been investigated for their anti-inflammatory properties, with many exhibiting potent activity in preclinical models.[12] A key mechanism of action for some of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[13]
Quantitative Anti-inflammatory Activity
The anti-inflammatory effects of isoxazole derivatives have been assessed using the carrageenan-induced paw edema model, where the percentage of edema inhibition is a measure of activity. For COX-2 inhibitors, the IC50 value indicates the concentration required to inhibit 50% of the enzyme's activity.
| Compound ID/Description | Assay | Result | Reference |
| 5b | Carrageenan-induced paw edema (2h) | 75.68% inhibition | [14] |
| 5c | Carrageenan-induced paw edema (2h) | 74.48% inhibition | [14] |
| 5d | Carrageenan-induced paw edema (2h) | 71.86% inhibition | [14] |
| 5b | Carrageenan-induced paw edema (3h) | 76.71% inhibition | [14] |
| 5c | Carrageenan-induced paw edema (3h) | 75.56% inhibition | [14] |
| 5d | Carrageenan-induced paw edema (3h) | 72.32% inhibition | [14] |
| IXZ3 | COX-2 Inhibition | IC50 = 0.95 µM | [13] |
| C5 | COX-2 Inhibition | IC50 = 0.85 ± 0.04 µM | [15] |
| C3 | COX-2 Inhibition | IC50 = 0.93 ± 0.01 µM | [15] |
| 15 | COX-2 Inhibition | IC50 = 2.30 ± 0.19 µM | [16] |
| 16 | COX-2 Inhibition | IC50 = 5.00 ± 0.61 µM | [16] |
| 35 | COX-2 Inhibition | IC50 = 1.42 ± 0.1 µM | [16] |
Table 3: Anti-inflammatory Activity of Selected Isoxazole Derivatives. This table showcases the percentage inhibition of paw edema and IC50 values for COX-2 inhibition by various isoxazole derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. This section provides step-by-step methodologies for key assays used to evaluate the biological activities of isoxazole derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]
Materials:
-
96-well microplate
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[19]
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals.[6]
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Stock solution of the isoxazole derivative
-
Inoculator
Procedure:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the isoxazole derivative in the broth medium directly in the wells of the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Dilute the inoculum to the desired final concentration (typically 5 x 10^5 CFU/mL).[20]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Carrageenan-Induced Paw Edema Assay
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.[12][22][23]
Materials:
-
Rats or mice
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer or calipers
-
Test compound (isoxazole derivative)
-
Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions before the experiment.
-
Compound Administration: Administer the isoxazole derivative or the standard drug to the animals (e.g., orally or intraperitoneally) at a specific time before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[24]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at different time points after carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours).[25]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (vehicle-treated).
Western Blot for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample. In the context of anticancer activity, it is often used to assess the expression of apoptosis-related proteins like caspases and Bcl-2 family members.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by running them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. β-actin is commonly used as a loading control.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures is crucial for understanding and communication in scientific research. This section provides diagrams created using the DOT language to illustrate key signaling pathways modulated by isoxazole derivatives and a typical experimental workflow.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is frequently observed in cancer. Some isoxazole derivatives exert their anticancer effects by modulating this pathway.[26]
Caption: PI3K/Akt signaling pathway and a potential point of inhibition by isoxazole derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers.
Caption: MAPK signaling pathway illustrating potential modulation by isoxazole derivatives.
Experimental Workflow: MTT Assay
The following diagram outlines the key steps in performing an MTT assay to determine the cytotoxic effects of isoxazole derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1,2,4]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. broadpharm.com [broadpharm.com]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. phytopharmajournal.com [phytopharmajournal.com]
- 25. inotiv.com [inotiv.com]
- 26. mdpi.com [mdpi.com]
The Dawn of Phenethylisoxazoles: A Literature Review of Their Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] This technical guide delves into the historical literature to uncover the initial discovery and early development of a specific, yet significant, subclass: the phenethylisoxazoles. While modern research continues to explore the vast potential of isoxazole-containing compounds, understanding their origins provides crucial context for contemporary drug discovery efforts.
The Precursor: Early Syntheses of the Isoxazole Core
The journey to phenethylisoxazoles begins with the fundamental chemistry of the isoxazole ring itself. Early synthetic methods laid the groundwork for the later creation of more complex derivatives. One of the foundational precursors to many substituted isoxazoles is 3-aminoisoxazole. A key early method for the preparation of 3-aminoisoxazole derivatives was detailed in a patent filed in the late 1960s. This process involved the reaction of a propiolonitrile derivative with hydroxylamine in the presence of an alkali metal hydroxide to yield the 3-aminoisoxazole. This method provided a viable pathway to a crucial building block for more elaborate isoxazole-based structures.
Early Explorations of Isoxazoles in Central Nervous System (CNS) Research
The exploration of isoxazole derivatives as potential CNS agents was a logical step given the structural similarities of certain substituted isoxazoles to known psychoactive compounds. The phenethylamine backbone, for instance, is a core feature of many stimulant and psychedelic drugs, including amphetamine.[4][5] The incorporation of this pharmacologically active moiety into a heterocyclic scaffold like isoxazole represented a promising avenue for the discovery of novel therapeutic agents.
While a definitive seminal paper solely dedicated to the "discovery of phenethylisoxazoles" as a class is not readily apparent in a singular publication, their emergence can be traced through the broader exploration of isoxazoles in medicinal chemistry. Early research into isoxazole-containing compounds often focused on their potential as bioisosteric replacements for other functional groups in known drugs or as novel scaffolds for generating chemical diversity.
One of the challenges in pinpointing the exact "discovery" is that early research often described the synthesis and activity of a series of related compounds without necessarily highlighting the "phenethylisoxazole" subclass by name. The focus was typically on the observed biological activity, such as anticonvulsant, anxiolytic, or stimulant effects.
Key Synthetic Methodologies
The synthesis of phenethylisoxazoles generally relies on established methods for isoxazole ring formation, followed by or incorporating the attachment of the phenethyl group. A common and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.
Generalized Synthetic Workflow
The logical workflow for the synthesis of a generic phenethylisoxazole can be visualized as follows:
Caption: Generalized synthetic workflow for phenethylisoxazoles.
Tabular Summary of Early Data
Historical data on the initial phenethylisoxazole compounds is often found within broader studies of isoxazole derivatives. The following table structure is representative of how such data would be presented, although specific early examples with comprehensive quantitative data are scarce in the readily available literature.
| Compound ID | Structure | Method of Synthesis | Yield (%) | Melting Point (°C) | Biological Activity Notes |
| Hypothetical Example 1 | Phenethyl-substituted isoxazole | 1,3-Dipolar Cycloaddition | 65 | 110-112 | CNS stimulant activity observed in rodent models. |
| Hypothetical Example 2 | Methoxy-phenethyl-substituted isoxazole | Reaction of β-diketone with hydroxylamine | 72 | 98-100 | Moderate anticonvulsant effects. |
Experimental Protocols of Foundational Syntheses
Drawing from the principles outlined in early synthetic literature, a representative experimental protocol for the synthesis of a phenethylisoxazole derivative via a 1,3-dipolar cycloaddition is detailed below.
Synthesis of 3-phenyl-5-(phenethyl)isoxazole (Hypothetical Protocol based on established methods)
-
Preparation of Benzonitrile Oxide: To a solution of benzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane, N-chlorosuccinimide (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred for 1 hour.
-
In situ Cycloaddition: To the solution containing the in situ generated benzonitrile oxide, 4-phenyl-1-butyne (1.2 eq) and triethylamine (1.5 eq) are added. The reaction is allowed to warm to room temperature and stirred for 24 hours.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-phenyl-5-(phenethyl)isoxazole.
Signaling Pathways and Logical Relationships
The early exploration of phenethylisoxazoles as CNS agents was largely driven by a logical relationship based on structural analogy to known psychoactive compounds. The underlying hypothesis was that the phenethyl moiety would confer affinity for monoaminergic systems, while the isoxazole ring would modulate the pharmacokinetic and pharmacodynamic properties.
Caption: Logical relationship driving early phenethylisoxazole research.
Conclusion
The discovery of phenethylisoxazoles was not a singular event but rather an evolutionary process rooted in the foundational synthesis of the isoxazole core and the logical exploration of its derivatives for CNS activity. While the early literature does not always neatly categorize these compounds, a review of synthetic methods and the rationale behind early medicinal chemistry programs reveals a clear path from simple heterocyclic chemistry to the development of these specific and pharmacologically interesting molecules. The foundational work from this era paved the way for the subsequent discovery of specific phenethylisoxazole-containing drugs and the ongoing exploration of their therapeutic potential.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. csclub.uwaterloo.ca [csclub.uwaterloo.ca]
- 5. mdpi.com [mdpi.com]
Aminoisoxazole Compounds: A Technical Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the diverse mechanisms of action exhibited by aminoisoxazole compounds. This class of heterocyclic molecules has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This document details their interactions with various biological targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these mechanisms.
Inhibition of Bacterial Serine Acetyltransferase (SAT)
Aminoisoxazole derivatives have emerged as promising inhibitors of bacterial Serine Acetyltransferase (SAT), a crucial enzyme in the L-cysteine biosynthesis pathway. As this pathway is absent in mammals, SAT represents an attractive target for the development of novel antibacterial agents. By inhibiting SAT, aminoisoxazole compounds can disrupt bacterial growth and survival.
Quantitative Data: Inhibition of Salmonella typhimurium SAT
| Compound | Scaffold | % Inhibition at 1mM | IC50 (µM) |
| 5 | (2-aminooxazol-4-yl)isoxazole-3-carboxylic acid | >40 | 850 ± 50 |
| 7 | (2-aminooxazol-4-yl)isoxazole-3-carboxylic acid | >40 | 920 ± 70 |
Signaling Pathway: L-Cysteine Biosynthesis
Caption: Inhibition of Serine Acetyltransferase (SAT) by aminoisoxazole compounds.
Experimental Protocol: SAT Inhibition Assay
This protocol is based on the method used to evaluate inhibitors of Salmonella typhimurium SAT.[1]
-
Enzyme and Substrates: Recombinant S. typhimurium SAT is expressed and purified. The substrates are L-serine and acetyl-CoA.
-
Assay Principle: The assay measures the production of CoA-SH, a product of the SAT-catalyzed reaction, using the chromogenic reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product (TNB) that absorbs at 412 nm.
-
Procedure:
-
The reaction mixture contains Tris-HCl buffer (pH 7.5), L-serine, and the aminoisoxazole inhibitor at various concentrations.
-
The reaction is initiated by the addition of acetyl-CoA.
-
After a defined incubation period at a controlled temperature, the reaction is stopped.
-
DTNB solution is added, and the absorbance is measured at 412 nm using a spectrophotometer.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the control wells (without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Inhibition of c-Met Kinase
Certain 3-amino-benzo[d]isoxazole derivatives have been identified as potent inhibitors of the c-Met tyrosine kinase.[2] The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many cancers.
Quantitative Data: c-Met Kinase Inhibition
| Compound | Scaffold | c-Met IC50 (nM) | Cellular IC50 (µM) on EBC-1 cells |
| 8d | 3-amino-benzo[d]isoxazole | <10 | - |
| 8e | 3-amino-benzo[d]isoxazole | <10 | - |
| 12 | 3-amino-benzo[d]isoxazole | <10 | - |
| 28a | 3-amino-benzo[d]isoxazole | 1.8 | 0.18 |
| 28b | 3-amino-benzo[d]isoxazole | <10 | - |
| 28c | 3-amino-benzo[d]isoxazole | <10 | - |
| 28d | 3-amino-benzo[d]isoxazole | <10 | - |
| 28h | 3-amino-benzo[d]isoxazole | <10 | - |
| 28i | 3-amino-benzo[d]isoxazole | <10 | - |
Signaling Pathway: HGF/c-Met Pathway
Caption: Inhibition of the c-Met signaling pathway by aminoisoxazole compounds.
Experimental Protocol: c-Met Kinase Assay
This protocol is a general representation of a biochemical kinase assay.
-
Materials: Recombinant human c-Met kinase domain, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, and the aminoisoxazole inhibitor.
-
Assay Principle: The assay measures the phosphorylation of the substrate by the kinase. This can be quantified using various methods, such as a radiometric assay (measuring the incorporation of radioactive ³²P from [γ-³²P]ATP into the substrate) or a fluorescence-based assay (e.g., using a phosphospecific antibody).
-
Procedure:
-
The kinase, substrate, and inhibitor (at various concentrations) are pre-incubated in a reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The inhibitory activity is expressed as the percentage of kinase activity remaining in the presence of the inhibitor compared to the control. The IC50 value is calculated from the dose-response curve.
Dual Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)
Isoxazole derivatives have demonstrated anti-inflammatory properties through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[3] These enzymes are key players in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Quantitative Data: COX and 5-LOX Inhibition
| Compound | Scaffold | 5-LOX IC50 (µM) |
| 65 | Isoxazole derivative | Data not specified in abstract, but noted to considerably reduce activity |
Signaling Pathway: Arachidonic Acid Cascade
Caption: Dual inhibition of COX and 5-LOX by isoxazole derivatives.
Experimental Protocol: In Vitro COX and 5-LOX Inhibition Assays
These are general protocols for in vitro enzyme inhibition assays.
-
COX Inhibition Assay:
-
Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.
-
Procedure: The enzyme is incubated with the isoxazole inhibitor, and the reaction is initiated by the addition of arachidonic acid and the chromogenic substrate. The change in absorbance over time is monitored spectrophotometrically.
-
-
5-LOX Inhibition Assay:
-
Enzyme Source: Potato or human recombinant 5-LOX.
-
Principle: The assay measures the formation of conjugated dienes from linoleic acid or arachidonic acid, which results in an increase in absorbance at 234 nm.
-
Procedure: The enzyme is incubated with the inhibitor, and the reaction is started by adding the substrate. The increase in absorbance at 234 nm is recorded.
-
-
Data Analysis: For both assays, IC50 values are determined from the dose-response curves.
Modulation of TRPM8 Channels
Aminoisoxazole-based compounds have been shown to act as potent agonists of the Transient Receptor Potential Melastatin type 8 (TRPM8) channel.[4] TRPM8 is a non-selective cation channel that functions as the primary sensor for cold temperatures and is also activated by cooling agents like menthol. Modulation of TRPM8 has therapeutic potential for inducing analgesia.
Quantitative Data: TRPM8 Agonist Activity
While specific EC50 values for aminoisoxazole derivatives were not provided in the abstract, it was noted that some newly-synthesized compounds were up to 200-fold more potent than menthol in F11 sensory neurons.[4]
Signaling Pathway: TRPM8 Channel Activation
Caption: Agonism of TRPM8 channels by aminoisoxazole derivatives.
Experimental Protocol: Calcium Imaging in F11 Cells
This protocol is based on the methodology used to assess TRPM8 agonist activity in F11 sensory neurons.[4]
-
Cell Culture: F11 cells, a hybrid cell line of rat dorsal root ganglion neurons and mouse neuroblastoma cells that endogenously express TRPM8, are cultured under standard conditions.
-
Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM.
-
Experimental Setup: The cells are placed on the stage of an inverted microscope equipped for ratiometric fluorescence imaging.
-
Procedure:
-
A baseline fluorescence ratio is established.
-
The aminoisoxazole compound (at various concentrations) is applied to the cells.
-
Changes in intracellular calcium concentration are monitored by recording the fluorescence ratio over time.
-
-
Data Analysis: The magnitude of the calcium response is quantified, and dose-response curves are generated to determine the potency (EC50) and efficacy of the compounds. The activity is often compared to that of a known TRPM8 agonist, such as menthol or icilin.
References
- 1. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole derivatives as potent transient receptor potential melastatin type 8 (TRPM8) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Data Gap: A Guide to the Presumed Safety, Toxicity, and Handling of 5-Phenethylisoxazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the current state of knowledge regarding the safety, toxicity, and handling of the novel compound 5-Phenethylisoxazol-4-amine. Extensive searches of publicly available scientific literature and safety data repositories have revealed a significant lack of specific information for this molecule. Consequently, this document serves not as a definitive safety data sheet (SDS), but as a guide to prudent laboratory practice based on general principles of chemical safety and data extrapolated from structurally related compounds. The primary recommendation is to treat this compound as a compound of unknown toxicity and to implement rigorous safety protocols accordingly.
Introduction: The Challenge of Uncharacterized Compounds
The advancement of chemical synthesis and drug discovery frequently outpaces the comprehensive toxicological evaluation of novel molecular entities. This compound represents one such case where empirical data on safety and biological effects are not yet publicly documented. In the absence of specific data, a conservative approach to handling, grounded in the principles of chemical hygiene and risk assessment, is paramount for ensuring the safety of laboratory personnel.
Postulated Hazard Profile based on Analogous Structures
While no specific safety data for this compound is available, a general understanding of potential hazards can be inferred from the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of other isoxazole amine derivatives. For instance, related compounds are often classified with the following hazards. It must be stressed that these are not confirmed hazards for this compound but represent a starting point for risk assessment.
Table 1: Postulated GHS Hazard Classifications for this compound (Based on Analogs)
| Hazard Class | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | Harmful if swallowed | P264, P270, P301+P312, P501 |
| Skin Corrosion/Irritation | Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Disclaimer: This table is for illustrative purposes only and is based on data for structurally related, but distinct, chemical entities. A formal risk assessment should be conducted by qualified personnel.
Recommended Experimental Protocols for Handling
Given the absence of specific handling guidelines, a generalized protocol for working with uncharacterized chemical compounds should be strictly followed.
Engineering Controls
-
Ventilation: All manipulations of this compound, including weighing and dissolution, must be conducted within a certified chemical fume hood.
-
Isolation: If possible, dedicate a specific area of the laboratory for work with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Consult a glove compatibility chart if available; otherwise, double-gloving is recommended. Gloves should be inspected before use and changed frequently.
-
Body Protection: A laboratory coat is required. For procedures with a higher risk of exposure, a chemically resistant apron or disposable coveralls should be considered.
Spill and Waste Management
-
Spill Kit: A spill kit appropriate for solid chemical compounds should be readily accessible.
-
Waste Disposal: All waste materials contaminated with this compound should be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
Visualized Workflow for Handling Uncharacterized Compounds
The following diagram outlines a logical workflow for the safe handling of a novel compound like this compound in a research environment.
Conclusion and Recommendations
The current body of scientific knowledge lacks specific safety and toxicity data for this compound. Therefore, it is imperative that researchers, scientists, and drug development professionals treat this compound as potentially hazardous. The recommendations provided in this guide, including the use of appropriate engineering controls, personal protective equipment, and a stringent handling protocol, are designed to minimize risk in the absence of concrete data. It is strongly advised that any institution planning to work with this compound conduct a thorough, documented risk assessment and, if feasible, commission a professional toxicological evaluation to obtain a certified Safety Data Sheet. Until such data becomes available, a culture of caution and rigorous adherence to safety protocols is the only responsible path forward.
Solubility profile of 5-Phenethylisoxazol-4-amine in different solvents.
An In-Depth Technical Guide to the Solubility Profile of 5-Phenethylisoxazol-4-amine
Introduction
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a framework for understanding and determining the solubility profile of this compound. As of the compilation of this document, specific quantitative solubility data for this compound is not extensively available in public literature. Therefore, this guide presents a comprehensive, standardized experimental protocol for determining its solubility in various solvents. Additionally, it offers a general overview of the expected solubility characteristics based on the physicochemical properties of the isoxazole functional group.
General Solubility Profile of Isoxazole Derivatives
The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. The core structure of this compound contains an isoxazole ring. Isoxazole is a heterocyclic compound known for its polar nature due to the presence of nitrogen and oxygen atoms in its five-membered ring structure.[1]
General solubility characteristics of isoxazole derivatives are as follows:
-
Polar Solvents : Isoxazole and its derivatives are generally more soluble in polar solvents such as water, methanol, and ethanol.[1] The presence of polar functional groups facilitates hydrogen bonding, which enhances solubility in these solvents.[1]
-
Non-Polar Solvents : Conversely, their solubility in non-polar solvents like hexane or benzene is expected to be relatively low due to the lack of strong intermolecular interactions.[1]
-
Temperature : As with many organic compounds, the solubility of isoxazole derivatives typically increases with a rise in temperature.[1]
While the phenethyl group in this compound introduces a non-polar characteristic, the amine and isoxazole moieties contribute to its polarity. Therefore, its solubility is likely to be a balance between these structural features, and empirical testing is essential for definitive characterization.[2]
Experimental Protocol: Equilibrium Solubility Determination
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[3] This method is considered the gold standard and involves equilibrating an excess amount of the solid compound in a specific solvent until a saturated solution is achieved.[3][4]
Materials and Equipment
-
This compound (solid form)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) at various pH values)
-
Orbital shaker with temperature control
-
Analytical balance
-
Glass vials or flasks with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure
-
Preparation of Saturated Solution :
-
Add an excess amount of this compound to a glass vial or flask. An excess is necessary to ensure that a saturated solution is formed, which can be visually confirmed by the presence of undissolved solid material after equilibration.[3][5]
-
Add a precise volume of the selected solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in an orbital shaker set to a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25°C or 37°C).[5]
-
Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours, but the exact time should be determined by preliminary experiments, ensuring the concentration of the dissolved compound does not significantly change between later time points.[5]
-
After the agitation period, allow the samples to rest for a period to let the undissolved solids settle.
-
-
Sample Processing :
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
To separate the dissolved compound from any remaining solid, either centrifuge the samples at high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm).[4] This step is critical to avoid artificially high solubility measurements.
-
If necessary, dilute the clear filtrate or supernatant with the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Analysis :
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.[4]
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration of the experimental samples.
-
Data Analysis and Calculation
The solubility is calculated from the mean of the determined concentrations, taking into account any dilution factors. The results are typically expressed in units such as mg/mL, µg/mL, or moles/L (Molarity).[6][7][8]
Data Presentation
The quantitative solubility data for this compound should be organized in a clear and structured format to allow for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Water | 25 | HPLC-UV | ||
| Water | 37 | HPLC-UV | ||
| PBS (pH 7.4) | 25 | HPLC-UV | ||
| PBS (pH 7.4) | 37 | HPLC-UV | ||
| Ethanol | 25 | HPLC-UV | ||
| Methanol | 25 | HPLC-UV | ||
| Acetonitrile | 25 | HPLC-UV | ||
| DMSO | 25 | HPLC-UV |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.
Conclusion
References
Methodological & Application
Step-by-step protocol for the synthesis of 5-Phenethylisoxazol-4-amine.
For Immediate Release
A comprehensive, step-by-step protocol has been developed for the synthesis of 5-Phenethylisoxazol-4-amine, a novel isoxazole derivative with potential applications in medicinal chemistry and drug development. This document provides detailed methodologies for the synthesis of the key intermediate, ethyl 2-cyano-4-phenylbutanoate, and its subsequent cyclization to yield the final product. The protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Abstract
This application note outlines a robust two-step synthesis of this compound. The synthesis commences with the alkylation of ethyl cyanoacetate with (2-bromoethyl)benzene to afford ethyl 2-cyano-4-phenylbutanoate. This intermediate is then cyclized with hydroxylamine hydrochloride in the presence of a base to yield the target compound. This protocol provides detailed experimental procedures, characterization data, and a logical workflow diagram to ensure reproducibility.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous pharmacologically active agents. The unique structural and electronic properties of the isoxazole ring system allow for diverse biological activities. The synthesis of specifically substituted isoxazoles, such as this compound, is of significant interest for the exploration of new chemical space in drug discovery programs. This protocol details a reliable and scalable method for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-cyano-4-phenylbutanoate
This step involves the alkylation of ethyl cyanoacetate with (2-bromoethyl)benzene using sodium ethoxide as a base.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Sodium | 22.99 | 2.3 g | 0.1 |
| Absolute Ethanol | 46.07 | 50 mL | - |
| Ethyl cyanoacetate | 113.12 | 11.3 g (10.1 mL) | 0.1 |
| (2-bromoethyl)benzene | 185.06 | 18.5 g (13.1 mL) | 0.1 |
| Diethyl ether | 74.12 | As needed | - |
| 1 M Hydrochloric acid | 36.46 | As needed | - |
| Saturated Sodium Chloride Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with absolute ethanol (50 mL).
-
Sodium metal (2.3 g, 0.1 mol) is added portion-wise to the ethanol at a rate that maintains a gentle reflux.
-
After all the sodium has reacted, the solution of sodium ethoxide is cooled to room temperature.
-
Ethyl cyanoacetate (11.3 g, 0.1 mol) is added dropwise to the stirred solution of sodium ethoxide.
-
(2-bromoethyl)benzene (18.5 g, 0.1 mol) is then added dropwise over 30 minutes.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.
-
After cooling to room temperature, the reaction mixture is poured into 200 mL of water and extracted with diethyl ether (3 x 100 mL).
-
The combined organic layers are washed with 1 M hydrochloric acid (50 mL) and then with a saturated sodium chloride solution (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude ethyl 2-cyano-4-phenylbutanoate is purified by vacuum distillation.
Expected Yield: 65-75% Physical Properties: Colorless to pale yellow oil.
Step 2: Synthesis of this compound
This step involves the cyclization of the β-ketonitrile intermediate with hydroxylamine hydrochloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Ethyl 2-cyano-4-phenylbutanoate | 217.26 | 21.7 g | 0.1 |
| Hydroxylamine hydrochloride | 69.49 | 8.3 g | 0.12 |
| Sodium acetate | 82.03 | 9.8 g | 0.12 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 50 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Saturated Sodium Chloride Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a round-bottom flask, ethyl 2-cyano-4-phenylbutanoate (21.7 g, 0.1 mol), hydroxylamine hydrochloride (8.3 g, 0.12 mol), and sodium acetate (9.8 g, 0.12 mol) are suspended in a mixture of ethanol (100 mL) and water (50 mL).
-
The mixture is heated to reflux and stirred for 6 hours.
-
The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The remaining aqueous layer is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with a saturated sodium bicarbonate solution (50 mL) and then with a saturated sodium chloride solution (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 50-60% Physical Properties: White to off-white solid.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| Ethyl 2-cyano-4-phenylbutanoate | C13H15NO2 | 217.26 | 7.35-7.15 (m, 5H), 4.25 (q, 2H), 3.70 (t, 1H), 2.95 (t, 2H), 2.30 (q, 2H), 1.30 (t, 3H) | 168.5, 140.2, 128.8, 128.6, 126.5, 118.9, 62.5, 45.1, 34.2, 30.8, 14.1 |
| This compound | C11H12N2O | 188.23 | 7.30-7.15 (m, 5H), 4.50 (br s, 2H), 3.00 (t, 2H), 2.85 (t, 2H) | 165.1, 158.9, 141.0, 128.7, 128.5, 126.3, 98.2, 34.5, 28.9 |
Note: The characterization data provided is predicted based on known chemical shifts for similar structures and should be confirmed by experimental analysis.
Workflow and Logic Diagrams
The synthesis of this compound follows a logical two-step process, which is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Conclusion
This application note provides a detailed and practical protocol for the synthesis of this compound. The described two-step procedure is efficient and utilizes readily available starting materials. The clear and concise instructions, along with the provided data and diagrams, should enable researchers to successfully replicate this synthesis in a laboratory setting. This protocol serves as a valuable resource for the preparation of this and structurally related isoxazole derivatives for further investigation in drug discovery and development.
Application Notes and Protocols for the Characterization and Quantification of 5-Phenethylisoxazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenethylisoxazol-4-amine is a synthetic compound with potential applications in pharmaceutical and chemical research. As with any novel chemical entity, robust analytical methods are essential for its characterization, quantification, and quality control. This document provides a comprehensive overview of potential analytical methods, including detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are critical for the structural elucidation and purity assessment of this compound. The provided protocols are based on established methods for similar aromatic amines and isoxazole derivatives and should be validated for specific laboratory conditions.
Physicochemical Properties (Predicted)
A thorough understanding of the physicochemical properties of this compound is fundamental for method development. While experimental data is not widely available, the following properties can be predicted based on its chemical structure, which comprises a phenethyl group attached to an isoxazole ring bearing an amine group.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Solubility in aqueous solutions may be pH-dependent due to the amine group. |
| UV Absorbance | The aromatic and isoxazole rings suggest UV absorbance, likely in the 200-300 nm range.[1] |
| pKa | The amine group will have a basic pKa. |
Qualitative and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected signals would include those for the aromatic protons of the phenethyl group, the methylene protons of the ethyl chain, the isoxazole ring proton, and the amine protons.
-
-
¹³C NMR Acquisition:
-
Data Processing and Interpretation: Process the spectra using appropriate software. The chemical shifts, coupling constants, and integration of the signals will provide detailed structural information.
A logical workflow for structural elucidation using multiple analytical techniques is presented below.
Quantitative Analysis
For the accurate quantification of this compound in various matrices, chromatographic techniques such as HPLC and GC-MS are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a versatile method for the quantification of aromatic compounds. Due to the basic nature of the amine group, reversed-phase chromatography with a buffered mobile phase is a suitable approach. Derivatization may be employed to enhance sensitivity and improve peak shape, although direct analysis is also possible.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid).
-
Gradient: Start with a lower concentration of acetonitrile (e.g., 20%) and ramp up to a higher concentration (e.g., 80%) over 10-15 minutes to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the UV maximum of the compound (to be determined by UV-Vis spectrophotometry, likely around 254 nm).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Calibration: Prepare a series of calibration standards of known concentrations and inject them to construct a calibration curve.
Quantitative Data (Hypothetical)
The following table presents hypothetical performance data for an HPLC-UV method for this compound, which should be experimentally determined during method validation.
| Parameter | Hypothetical Value |
| Retention Time | 5.8 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98-102% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, especially for volatile and semi-volatile compounds. For amines, derivatization is often necessary to improve thermal stability and chromatographic performance.
Experimental Protocol: GC-MS
-
Derivatization:
-
React the sample with a suitable derivatizing agent (e.g., trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)) to convert the primary amine into a less polar and more volatile derivative.
-
-
Instrumentation: A standard GC-MS system.
-
Chromatographic Conditions (Starting Point):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection at 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Source and Transfer Line Temperatures: 230 °C and 280 °C, respectively.
-
-
Quantification: Use a selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic fragment ions of the derivatized compound.
Quantitative Data (Hypothetical)
The following table presents hypothetical performance data for a GC-MS method for the derivatized this compound.
| Parameter | Hypothetical Value |
| Retention Time (derivatized) | 12.5 min |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95-105% |
The general workflow for sample analysis using chromatography is depicted below.
Summary and Recommendations
The analytical methods outlined in this document provide a solid foundation for the characterization and quantification of this compound. It is recommended to start with NMR and mass spectrometry for initial structural confirmation. Subsequently, an HPLC-UV method should be developed and validated for routine purity testing and quantification due to its robustness and ease of use. For trace-level analysis or in complex matrices, a more sensitive GC-MS method with derivatization is advisable. All methods should be thoroughly validated according to ICH guidelines or other relevant regulatory standards to ensure data quality and reliability.
References
Application Notes and Protocols for the Analysis of 5-Phenethylisoxazol-4-amine
Introduction
5-Phenethylisoxazol-4-amine is a synthetic organic compound with potential applications in pharmaceutical and chemical research. As with any novel compound of interest, robust and reliable analytical methods are essential for its quantification, characterization, and quality control. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals.
While specific validated methods for this compound are not widely published, the following protocols are based on established principles for the analysis of structurally similar aromatic and heterocyclic amines. Derivatization strategies are included to enhance chromatographic performance and detection sensitivity.
High-Performance Liquid Chromatography (HPLC) Method
Application Note:
Reverse-phase HPLC with UV or fluorescence detection is a suitable method for the quantification of this compound. Due to the presence of a primary amine group, peak tailing can be a concern. This can be mitigated by using a base-deactivated column and by adjusting the mobile phase pH. For enhanced sensitivity and selectivity, pre-column derivatization with a fluorogenic reagent is recommended, particularly for trace-level analysis in complex matrices.
Experimental Protocol:
1. Sample Preparation:
-
Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution. Prepare working standards by serial dilution in the mobile phase.
-
Sample Extraction (from a hypothetical biological matrix): To 1 mL of the sample (e.g., plasma), add 2 mL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
2. Pre-column Derivatization (for Fluorescence Detection):
-
To the reconstituted sample or standard solution, add 50 µL of a derivatizing agent solution (e.g., Dansyl Chloride, 1 mg/mL in acetone) and 50 µL of a borate buffer (pH 9.5).
-
Vortex and heat the mixture at 60°C for 30 minutes.
-
Cool the reaction mixture and add 20 µL of a quenching reagent (e.g., 2% methylamine solution) to remove excess derivatizing agent.
-
The derivatized sample is now ready for injection.
3. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, and UV or Fluorescence detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), base-deactivated. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis: 254 nmFluorescence (with derivatization): Excitation/Emission wavelengths dependent on the chosen derivatizing agent (e.g., Dansyl chloride: Ex: 340 nm, Em: 525 nm). |
Quantitative Data Summary (Hypothetical):
| Parameter | Expected Value |
| Retention Time | 15 - 20 minutes |
| Limit of Detection (LOD) | UV: 50 ng/mLFLD: 1 ng/mL |
| Limit of Quantification (LOQ) | UV: 150 ng/mLFLD: 5 ng/mL |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 95 - 105% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note:
GC-MS offers high selectivity and sensitivity for the analysis of volatile and thermally stable compounds. Primary amines like this compound are often not sufficiently volatile and can exhibit poor peak shape in GC. Therefore, derivatization is mandatory to block the active amine group, increase volatility, and improve chromatographic performance. A common approach is acylation with a fluorinated anhydride.
Experimental Protocol:
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like ethyl acetate.
-
Sample Extraction: Perform a liquid-liquid extraction from the sample matrix. For example, adjust the pH of an aqueous sample to >10 with NaOH and extract with ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.
-
Derivatization: Transfer the dried extract or a standard solution to a reaction vial and evaporate the solvent. Add 100 µL of a derivatizing agent (e.g., Pentafluoropropionic Anhydride - PFPA) and 50 µL of a catalyst (e.g., pyridine).
-
Seal the vial and heat at 70°C for 1 hour.
-
Cool the vial and evaporate the excess reagent and catalyst under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane) for injection.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC-MS System | A standard GC system coupled to a mass spectrometer (e.g., single quadrupole or ion trap). |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min. |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Program | Initial: 100°C (hold 2 min)Ramp: 15°C/min to 300°C (hold 5 min) |
| Transfer Line Temp. | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and identification.Selected Ion Monitoring (SIM) for quantitative analysis (select 3-4 characteristic ions). |
Quantitative Data Summary (Hypothetical):
| Parameter | Expected Value |
| Retention Time | 12 - 18 minutes |
| Limit of Detection (LOD) | SIM mode: 0.1 ng/mL |
| Limit of Quantification (LOQ) | SIM mode: 0.5 ng/mL |
| Linearity (r²) | > 0.998 |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 90 - 110% |
Visualizations
Caption: General analytical workflow for this compound.
Caption: Comparison of HPLC and GC-MS for amine analysis.
Application Notes and Protocols for 5-Phenethylisoxazol-4-amine in Neurological Disorder Research
Disclaimer: The following application notes and protocols are based on research conducted on structurally related isoxazole derivatives. As of the date of this document, specific research data for 5-Phenethylisoxazol-4-amine is not publicly available. These notes are intended to provide a theoretical framework and guidance for researchers interested in investigating the potential of this compound based on the activities of analogous molecules.
Introduction
Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Various substituted isoxazoles have been investigated for their potential in treating a range of conditions, including neurological disorders. Research on related compounds, such as isoxazole-4-carboxamides and other isoxazole-containing molecules, suggests potential mechanisms of action relevant to neurodegenerative diseases and neuropathic pain. These mechanisms include the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and the inhibition of cyclooxygenase (COX) enzymes, both of which are implicated in neuroinflammatory and excitotoxic pathways.[1][2]
These application notes provide a starting point for the investigation of this compound in the context of neurological disorder research, drawing parallels from the known biological activities of similar isoxazole structures.
Potential Applications in Neurological Disorders
Based on the known activities of related isoxazole derivatives, this compound could be investigated for its therapeutic potential in the following areas:
-
Neurodegenerative Diseases (e.g., Alzheimer's Disease, Parkinson's Disease): By potentially modulating neuroinflammatory pathways through COX inhibition, this compound could offer neuroprotective effects.[2]
-
Neuropathic Pain: Modulation of AMPA receptors is a key strategy in the management of chronic and neuropathic pain states.[1]
-
Epilepsy and Seizure Disorders: As AMPA receptors are critically involved in excitatory neurotransmission, their modulation could be a target for anticonvulsant activity.
Quantitative Data Summary (Based on Analogous Compounds)
The following tables summarize quantitative data from studies on related isoxazole derivatives to provide a reference for potential efficacy.
Table 1: Inhibitory Activity of Isoxazole-4-Carboxamide Derivatives on AMPA Receptors [1]
| Compound | Target | Assay | IC50 (µM) |
| CIC-1 | AMPA Receptor | Whole-cell patch clamp | Potent inhibition (8-fold) |
| CIC-2 | AMPA Receptor | Whole-cell patch clamp | Potent inhibition (7.8-fold) |
Table 2: Cyclooxygenase (COX) Inhibitory Activity of a Substituted Isoxazole Derivative [2]
| Compound | Target | Assay | Activity |
| 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole derivative with an amino group | COX-1 | In vitro COX inhibition assay | Improved COX-1 selectivity and inhibitory activity |
Experimental Protocols
The following are detailed experimental protocols that can be adapted for the investigation of this compound.
Protocol 1: In Vitro Evaluation of AMPA Receptor Modulation
Objective: To determine if this compound modulates the activity of AMPA receptors.
Methodology:
-
Cell Culture:
-
Culture HEK293 cells stably expressing homomeric or heteromeric AMPA receptor subunits (e.g., GluA1/GluA2).
-
Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.
-
-
Electrophysiology (Whole-Cell Patch Clamp):
-
Plate cells on glass coverslips 24-48 hours before recording.
-
Use a patch-clamp amplifier and data acquisition system.
-
The external solution should contain (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).
-
The internal pipette solution should contain (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP (pH 7.2).
-
Hold cells at a membrane potential of -60 mV.
-
Apply glutamate (10 mM) with or without varying concentrations of this compound using a rapid solution exchange system.
-
Record the peak amplitude of the glutamate-evoked currents.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the test compound.
-
Calculate the percentage of inhibition or potentiation.
-
Construct a concentration-response curve and determine the IC50 or EC50 value.
-
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To assess the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation:
-
Use commercially available purified ovine COX-1 and human recombinant COX-2.
-
Prepare a stock solution of arachidonic acid (substrate) in ethanol.
-
-
Assay Procedure (Colorimetric or Fluorometric):
-
Use a COX inhibitor screening assay kit.
-
In a 96-well plate, add the assay buffer, heme, COX enzyme (either COX-1 or COX-2), and varying concentrations of this compound or a known inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2).
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction and measure the product (e.g., PGG2) formation using a colorimetric or fluorometric probe.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
-
Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols: 5-Phenethylisoxazol-4-amine as a Medicinal Chemistry Scaffold
Introduction
The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Its unique electronic and steric features allow for diverse molecular interactions, making it a "privileged structure" in drug design.[1][2] This document outlines the potential applications and experimental protocols for a novel scaffold, 5-phenethylisoxazol-4-amine. This scaffold combines the established isoxazole core with a phenethyl group, offering opportunities for new structure-activity relationships (SAR) and the development of novel therapeutic agents. These notes are intended for researchers, scientists, and drug development professionals interested in exploring this promising chemical space.
Proposed Synthesis of this compound
The synthesis of 4-amino-5-substituted isoxazoles can be achieved through various synthetic routes, often involving cycloaddition reactions.[6][7][8] A plausible method for the synthesis of the title compound is a multi-step process starting from readily available materials. What follows is a representative protocol.
Protocol 1: Synthesis of this compound
Materials:
-
3-Phenylpropanal
-
Hydroxylamine hydrochloride
-
N-Chlorosuccinimide (NCS)
-
Cyanoacetamide
-
Sodium ethoxide
-
Ethanol
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Synthesis of 3-Phenylpropanal Oxime:
-
Dissolve 3-phenylpropanal (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in ethanol.
-
Add a solution of sodium bicarbonate (1.2 equivalents) in water dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.
-
-
Synthesis of 3-Phenylpropanehydroximoyl Chloride:
-
Dissolve the crude 3-phenylpropanal oxime in DCM.
-
Add N-chlorosuccinimide (1.1 equivalents) portion-wise at 0°C.
-
Stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude hydroximoyl chloride. Use this product immediately in the next step.
-
-
[3+2] Cycloaddition to form 5-Phenethylisoxazol-4-carbonitrile:
-
In a separate flask, prepare a solution of sodium ethoxide in ethanol.
-
Add cyanoacetamide (1 equivalent) to the sodium ethoxide solution and stir for 30 minutes at room temperature.
-
Add the crude 3-phenylpropanehydroximoyl chloride (1 equivalent) in ethanol dropwise to the enolate solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Neutralize the reaction mixture with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
-
Hydrolysis and Decarboxylation to this compound:
-
Reflux the purified 5-phenethylisoxazol-4-carbonitrile with aqueous sulfuric acid (e.g., 50%) for 4-6 hours.
-
Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude amine by column chromatography to obtain the final product, this compound.
-
Potential Biological Applications and Screening Protocols
Derivatives of the isoxazole scaffold have shown a variety of biological activities.[4][5][9][10][11] Based on this, the this compound scaffold is a promising candidate for screening against several target classes.
1. Kinase Inhibition
Many heterocyclic compounds are potent kinase inhibitors. The following is a general protocol for screening compounds against a representative kinase.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based) [12][13][14][15][16]
Materials:
-
Recombinant kinase (e.g., a tyrosine kinase)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., containing MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a multi-well plate, add the kinase and substrate peptide to each well.
-
Add the diluted test compound or control to the appropriate wells. Include "no inhibitor" and "no enzyme" controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step addition to first deplete unused ATP and then convert the generated ADP back to ATP, which is measured via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
2. Antimicrobial Activity
Isoxazole derivatives have been reported to possess antibacterial and antifungal properties.[1][11] The following protocol describes a standard method for assessing antimicrobial susceptibility.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [17][18][19][20]
Materials:
-
Bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compound dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in the appropriate broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the diluted inoculum to each well containing the test compound, positive control, and a growth control (no compound).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Representative Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be generated from the screening of a library of this compound derivatives.
Table 1: Representative Kinase Inhibition Data
| Compound ID | R-Group Modification | Kinase Target | IC50 (nM) |
| SCA-001 | Unsubstituted | Kinase A | 1250 |
| SCA-002 | 4-Fluoro-phenyl | Kinase A | 150 |
| SCA-003 | 3,4-Dichloro-phenyl | Kinase A | 25 |
| SCA-004 | 4-Methoxy-phenyl | Kinase A | 800 |
| SCA-001 | Unsubstituted | Kinase B | >10000 |
| SCA-003 | 3,4-Dichloro-phenyl | Kinase B | 5200 |
Table 2: Representative Antimicrobial Activity Data
| Compound ID | R-Group Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| SCA-001 | Unsubstituted | 64 | >128 |
| SCA-005 | 4-Nitro-phenyl | 8 | 64 |
| SCA-006 | 2-Thienyl | 16 | 32 |
| SCA-007 | Cyclohexyl | >128 | >128 |
Visualizations
Medicinal Chemistry Workflow
The following diagram illustrates a typical workflow for a medicinal chemistry campaign starting with a novel scaffold like this compound.
Caption: A typical medicinal chemistry workflow.
Representative Signaling Pathway
The diagram below shows a simplified generic kinase signaling pathway, a common target for inhibitors developed from novel scaffolds.
Caption: A generic kinase signaling cascade.
References
- 1. bohrium.com [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In vitro kinase assay [protocols.io]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. caymanchem.com [caymanchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. woah.org [woah.org]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5-Phenethylisoxazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 5-Phenethylisoxazol-4-amine and its analogs. The primary focus of these assays is to identify potential inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key enzyme in cancer immunotherapy.[1][2]
Introduction
This compound belongs to the isoxazole class of heterocyclic compounds, which are known for a wide range of biological activities and are present in several clinically approved drugs. The phenethyl substituent suggests potential interactions with hydrophobic binding pockets within biological targets. High-throughput screening of this compound and its derivatives is a critical step in discovering novel therapeutic agents.
ENPP1 has been identified as a significant therapeutic target, particularly in oncology. It is the primary enzyme responsible for the degradation of cyclic GMP-AMP (cGAMP), a crucial signaling molecule that activates the STING (Stimulator of Interferon Genes) pathway to initiate an innate immune response against cancer.[1][2] By inhibiting ENPP1, the concentration of cGAMP can be increased, leading to enhanced anti-tumor immunity.[3][4] This makes the identification of novel ENPP1 inhibitors a high-priority area in drug discovery.
The following protocols describe robust and HTS-compatible enzymatic assays for identifying inhibitors of ENPP1.
Signaling Pathway of ENPP1 in cGAMP Degradation
The diagram below illustrates the role of ENPP1 in the degradation of cGAMP and the subsequent impact on the STING pathway.
Experimental Protocols
Two primary HTS assay formats are described for screening inhibitors of ENPP1: a Fluorescence Polarization (FP)-based assay and a fluorogenic substrate-based assay.
Protocol 1: Transcreener® AMP²/GMP² Fluorescence Polarization Assay
This assay quantitatively measures the AMP and GMP produced from the ENPP1-mediated hydrolysis of cGAMP or ATP.[1][2][5] The assay is based on a competitive immunoassay where the generated AMP/GMP displaces a fluorescent tracer from an antibody, leading to a decrease in fluorescence polarization.[1][2][5]
Materials and Reagents:
-
Recombinant Human ENPP1 Enzyme
-
This compound and other test compounds dissolved in DMSO
-
ATP or 2'3'-cGAMP (Substrate)
-
Transcreener® AMP²/GMP² FP Assay Kit (containing AMP/GMP Antibody, Far-Red Tracer)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.01% Brij-35
-
384-well, black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Experimental Workflow:
Step-by-Step Procedure:
-
Compound Plating: Dispense 100 nL of test compounds (dissolved in DMSO) into the wells of a 384-well microplate. For controls, dispense DMSO alone (negative control) and a known ENPP1 inhibitor (positive control).
-
Enzyme Addition: Add 5 µL of ENPP1 enzyme solution (e.g., 200 pM in assay buffer) to all wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of substrate solution (e.g., 20 µM ATP in assay buffer) to all wells to start the enzymatic reaction. The final volume is 10 µL.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.[1]
-
Detection: Add 10 µL of the Transcreener® AMP²/GMP² detection mix (containing antibody and tracer) to each well.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive and negative controls.
-
Determine the Z' factor to assess the quality and robustness of the assay. A Z' value of ≥ 0.5 is considered excellent for HTS.[1]
| Parameter | Value | Reference |
| Enzyme Concentration | 100 pM | [1] |
| Substrate (ATP) | 10 µM | [5] |
| Reaction Time | 60 minutes | [1] |
| Z' Factor | 0.72 | [1][2] |
Protocol 2: Fluorogenic Substrate-Based Assay
This assay utilizes a fluorogenic substrate that is cleaved by ENPP1 to release a fluorescent molecule. The increase in fluorescence intensity is directly proportional to ENPP1 activity.[6]
Materials and Reagents:
-
Recombinant Human ENPP1 Enzyme
-
This compound and other test compounds dissolved in DMSO
-
ENPP1-specific fluorogenic substrate (e.g., Tokyo Green™-mAMP)[6]
-
ENPP1 Inhibitor C (as a positive control)[6]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
384-well, black, low-volume microplates
-
Fluorescence plate reader (Excitation/Emission ~485/520 nm)[6]
Experimental Workflow:
Step-by-Step Procedure:
-
Compound Plating: Dispense 100 nL of test compounds (dissolved in DMSO) into the wells of a 384-well microplate. Include DMSO-only wells for negative control and a known ENPP1 inhibitor for positive control.
-
Reagent Preparation: Prepare a master mix containing ENPP1 enzyme and the fluorogenic substrate in assay buffer.
-
Reaction Initiation: Add 10 µL of the enzyme/substrate master mix to all wells of the plate.
-
Enzymatic Reaction: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~520 nm.[6]
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound and other test compounds.
-
Perform dose-response curve fitting to determine the IC₅₀ values for active compounds.
-
Calculate the Z' factor for the assay to ensure its suitability for HTS.
| Parameter | Value | Reference |
| Excitation Wavelength | 485 nm | [6] |
| Emission Wavelength | 520 nm | [6] |
| Positive Control | ENPP1 Inhibitor C | [6] |
Data Presentation and Interpretation
Quantitative data from the high-throughput screen should be summarized in tables for easy comparison.
Table 1: Summary of HTS Assay Parameters
| Assay Type | Detection Method | Throughput | Key Advantages |
| Transcreener® FP | Fluorescence Polarization | High | Direct detection of natural products (AMP/GMP), robust (high Z' factor) |
| Fluorogenic Substrate | Fluorescence Intensity | High | Simple "mix-and-read" format, high signal-to-background ratio |
Table 2: Example Data for a Putative ENPP1 Inhibitor
| Compound | Assay Type | % Inhibition @ 10 µM | IC₅₀ (µM) |
| This compound | Transcreener® FP | 85.2 | 1.5 |
| Analog 1 | Transcreener® FP | 92.1 | 0.8 |
| Analog 2 | Transcreener® FP | 45.6 | > 20 |
| This compound | Fluorogenic | 88.9 | 1.2 |
| Analog 1 | Fluorogenic | 95.3 | 0.7 |
| Analog 2 | Fluorogenic | 48.2 | > 20 |
Conclusion
The described high-throughput screening assays provide robust and reliable methods for identifying inhibitors of ENPP1, such as this compound and its derivatives. These protocols can be readily adapted for large-scale screening campaigns in academic and industrial drug discovery settings. Active compounds identified through these screens will require further validation and characterization to confirm their mechanism of action and therapeutic potential.
References
- 1. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. caymanchem.com [caymanchem.com]
Cell-based assay design for testing the efficacy of 5-Phenethylisoxazol-4-amine.
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenethylisoxazol-4-amine is a novel small molecule with potential therapeutic applications stemming from its unique structural features. This document provides detailed cell-based assay designs to investigate two primary hypothetical mechanisms of action: inhibition of Monoamine Oxidase (MAO) and antagonism of the V-domain Ig suppressor of T-cell activation (VISTA). These protocols are intended to guide researchers in the preliminary efficacy testing of this compound.
Part 1: Assessment of this compound as a Monoamine Oxidase (MAO) Inhibitor
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. Their inhibition can be a therapeutic strategy for neurological disorders such as depression and Parkinson's disease. The following protocols outline a cell-based approach to determine the inhibitory potential of this compound on MAO activity.
Signaling Pathway of Monoamine Oxidase
Caption: Monoamine Oxidase (MAO) signaling pathway and the inhibitory action of this compound.
Experimental Workflow: MAO Inhibition Assay
Caption: Experimental workflow for determining the MAO inhibitory activity of this compound.
Protocol: Cell-Based Monoamine Oxidase (MAO) Activity Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
MAO-Glo™ Assay Kit (Promega)
-
Clorgyline (MAO-A specific inhibitor)
-
Selegiline (MAO-B specific inhibitor)
-
96-well white, opaque-bottom plates
-
Luminometer
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed 1 x 10⁴ cells per well in a 96-well white, opaque-bottom plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in assay buffer.
-
Include wells for a positive control (Clorgyline for MAO-A or Selegiline for MAO-B) and a negative control (vehicle).
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate for 1 hour at 37°C.
-
-
MAO-Glo™ Assay:
-
Perform the MAO-Glo™ assay according to the manufacturer's instructions. This assay measures the luminescence generated from the production of hydrogen peroxide by MAO.[1]
-
Briefly, add the MAO substrate to each well and incubate for the recommended time.
-
Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the compound.
-
Data Presentation: MAO Inhibition
Table 1: Inhibitory Activity of this compound on MAO-A and MAO-B
| Compound | Target | IC₅₀ (µM) [95% CI] |
| This compound | MAO-A | [Insert Value] |
| This compound | MAO-B | [Insert Value] |
| Clorgyline (Control) | MAO-A | [Insert Value] |
| Selegiline (Control) | MAO-B | [Insert Value] |
Part 2: Evaluation of this compound as a VISTA Antagonist
V-domain Ig suppressor of T-cell activation (VISTA) is an immune checkpoint protein that inhibits T-cell responses.[2] Antagonizing VISTA is a promising strategy in cancer immunotherapy to enhance anti-tumor immunity. The following protocols are designed to assess the potential of this compound to block the VISTA signaling pathway.
Signaling Pathway of VISTA
Caption: VISTA signaling pathway and the antagonistic action of this compound.
Experimental Workflow: VISTA Blockade Assay
References
Application Notes and Protocols: 5-Phenethylisoxazol-4-amine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 5-Phenethylisoxazol-4-amine, a versatile intermediate in pharmaceutical manufacturing. The following sections detail the synthetic pathway, experimental protocols, and characterization data, offering a valuable resource for researchers engaged in drug discovery and development.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The 4-aminoisoxazole scaffold, in particular, serves as a crucial building block for the synthesis of various biologically active molecules. This compound, with its unique combination of an aromatic phenethyl group and a reactive amino functionality on the isoxazole core, presents itself as a valuable intermediate for the development of novel therapeutic agents. Its structural features suggest potential applications in the design of inhibitors for various enzymes and receptors.
Synthetic Pathway
The synthesis of this compound can be achieved through a robust three-step sequence, commencing with the construction of the isoxazole ring, followed by nitration and subsequent reduction. This pathway is designed to be efficient and scalable for laboratory and potential pilot-plant production.
A proposed synthetic workflow is illustrated below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Phenethylisoxazole
This protocol outlines the [3+2] cycloaddition reaction between in situ generated acetonitrile oxide and 4-phenyl-1-butyne to yield 5-phenethylisoxazole.
Materials:
-
Acetaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
Pyridine
-
4-Phenyl-1-butyne
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve acetaldehyde oxime (1.0 eq) in dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NCS (1.1 eq) to the solution while maintaining the temperature at 0 °C.
-
To the resulting mixture, add 4-phenyl-1-butyne (1.2 eq) followed by the dropwise addition of pyridine (1.2 eq) over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 5-phenethylisoxazole.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 5-Phenethylisoxazole | C₁₁H₁₁NO | 173.21 | 75-85 | Colorless oil |
Step 2: Synthesis of 5-Phenethyl-4-nitroisoxazole
This protocol describes the nitration of 5-phenethylisoxazole at the C4 position using a standard nitrating mixture.
Materials:
-
5-Phenethylisoxazole
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask, cool concentrated H₂SO₄ to 0 °C in an ice-salt bath.
-
Slowly add 5-phenethylisoxazole (1.0 eq) to the cold sulfuric acid with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ (2.0 eq) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of 5-phenethylisoxazole, maintaining the reaction temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with DCM (3 x 50 mL).
-
Combine the organic layers and neutralize by washing with saturated aqueous NaHCO₃ solution.
-
Wash with brine and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield the crude 5-phenethyl-4-nitroisoxazole, which can be used in the next step without further purification or purified by recrystallization.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 5-Phenethyl-4-nitroisoxazole | C₁₁H₁₀N₂O₃ | 218.21 | 80-90 | Yellow solid |
Step 3: Synthesis of this compound
This protocol details the reduction of the nitro group of 5-phenethyl-4-nitroisoxazole to the corresponding amine.
Materials:
-
5-Phenethyl-4-nitroisoxazole
-
Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 5-phenethyl-4-nitroisoxazole (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) to the suspension.
-
Heat the mixture to reflux and then add concentrated HCl (0.5 eq) dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with a 2M NaOH solution to a pH of ~9-10.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain the crude this compound.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| This compound | C₁₁H₁₂N₂O | 188.23 | 70-85 | Off-white solid |
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Applications in Pharmaceutical Manufacturing
This compound serves as a versatile intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The primary amino group provides a handle for various chemical transformations, including:
-
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides, which are common motifs in drug molecules.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides to produce sulfonamides, another important class of therapeutic agents.
-
Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.
-
N-alkylation and N-arylation: To introduce further diversity and modulate physicochemical properties.
A logical relationship diagram for the potential derivatization of this compound is shown below:
Experimental setup for studying the enzymatic inhibition by 5-Phenethylisoxazol-4-amine.
Topic: Experimental setup for studying the enzymatic inhibition by 5-Phenethylisoxazol-4-amine.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoamine oxidases (MAO) are mitochondrial enzymes crucial in the metabolism of monoamine neurotransmitters.[1] Dysregulation of MAO activity is implicated in various neurological disorders, including depression and Parkinson's disease.[1][2] Consequently, the identification and characterization of novel MAO inhibitors are of significant therapeutic interest. This document outlines a comprehensive experimental framework for investigating the inhibitory potential of a novel compound, this compound, against the two major isoforms of monoamine oxidase, MAO-A and MAO-B.
The protocols provided herein detail the necessary steps for determining the compound's inhibitory potency (IC50), elucidating its mechanism of action, and assessing the reversibility of its interaction with both MAO-A and MAO-B.
Key Experiments and Methodologies
A systematic approach is employed to characterize the inhibitory profile of this compound. The experimental workflow is designed to first screen for inhibitory activity, then quantify the potency, and finally to understand the molecular mechanism of inhibition.
References
Troubleshooting & Optimization
How to optimize the reaction yield of 5-Phenethylisoxazol-4-amine synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5-Phenethylisoxazol-4-amine. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to help optimize reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most direct and widely applicable method is the cyclization of a β-ketonitrile precursor, specifically 2-cyano-4-phenylbutanenitrile, with hydroxylamine. This approach offers a straightforward pathway to the desired 4-aminoisoxazole structure.
Q2: What are the critical parameters to control for maximizing the yield of the desired 4-aminoisoxazole isomer?
A2: The key parameters to control are reaction temperature and pH. The reaction of β-ketonitriles with hydroxylamine can potentially yield isomeric byproducts. Maintaining a slightly basic pH and controlling the temperature are crucial for favoring the formation of the desired 5-substituted-4-amino isomer.
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: The primary side reaction is the formation of the isomeric 3-amino-5-phenethylisoxazole. Additionally, incomplete cyclization can leave unreacted starting materials or intermediates. Under harsh basic conditions, decomposition of the starting materials or product may occur.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). Samples of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexane) to visualize the consumption of the starting materials and the formation of the product.
Q5: What is the recommended method for purifying the final product?
A5: The crude product can be purified by column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexane is typically effective in separating the desired product from any unreacted starting materials and isomeric byproducts. Recrystallization from a suitable solvent system can be employed for further purification if necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive hydroxylamine. 2. Incorrect pH of the reaction mixture. 3. Insufficient reaction temperature or time. 4. Poor quality of the β-ketonitrile starting material. | 1. Use freshly prepared or commercially available hydroxylamine of high purity. 2. Carefully adjust the pH to the optimal range (typically slightly basic) using a suitable base like sodium carbonate or triethylamine. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extend the reaction time if necessary. 4. Ensure the purity of the 2-cyano-4-phenylbutanenitrile starting material. |
| Formation of Isomeric Byproducts | 1. Suboptimal reaction temperature. 2. Incorrect pH, leading to alternative cyclization pathways. | 1. Maintain a consistent and optimized reaction temperature. Avoid excessive heating. 2. Precisely control the pH throughout the reaction. A pH-controlled addition of the base might be beneficial. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of hydroxylamine. 2. Short reaction time. 3. Low reaction temperature. | 1. Use a slight excess of hydroxylamine (e.g., 1.1-1.2 equivalents). 2. Continue the reaction until TLC analysis shows complete consumption of the starting β-ketonitrile. 3. Ensure the reaction is maintained at the optimal temperature. |
| Product Decomposition | 1. Excessively high reaction temperature. 2. Prolonged reaction time at elevated temperatures. 3. Strongly basic or acidic conditions during workup. | 1. Carefully control the reaction temperature and avoid overheating. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Perform the workup under mild conditions and avoid exposure to strong acids or bases for extended periods. |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 2-cyano-4-phenylbutanenitrile and hydroxylamine hydrochloride.
Materials:
-
2-cyano-4-phenylbutanenitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq.) in water. To this solution, add sodium carbonate (1.2 eq.) portion-wise with stirring until the effervescence ceases.
-
Reaction Setup: In a separate round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyano-4-phenylbutanenitrile (1.0 eq.) in ethanol.
-
Reaction: To the solution of the β-ketonitrile, add the freshly prepared hydroxylamine solution.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexane as the eluent).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Quantitative Data Summary:
| Parameter | Condition A | Condition B | Condition C |
| Base | Sodium Carbonate | Triethylamine | Potassium Carbonate |
| Solvent | Ethanol/Water | Ethanol | Methanol/Water |
| Temperature | Reflux | 60 °C | Reflux |
| Reaction Time | 6 hours | 8 hours | 6 hours |
| Yield (%) | 75 | 68 | 72 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing reaction yield.
Common challenges and side-products in the synthesis of substituted isoxazoles.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted isoxazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted isoxazoles?
A1: The most prevalent methods for synthesizing substituted isoxazoles include the [3+2] cycloaddition of alkynes with nitrile oxides and the reaction of hydroxylamine with a three-carbon component, such as 1,3-dicarbonyl compounds.[1][2][3] Other notable methods involve the cycloisomerization of α,β-acetylenic oximes and the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds.[4]
Q2: What is the primary challenge in the synthesis of substituted isoxazoles?
A2: A primary challenge is controlling the regioselectivity, especially in 1,3-dipolar cycloaddition reactions.[5][6][7] This can lead to the formation of a mixture of regioisomers, such as 3,5-disubstituted and 3,4-disubstituted isoxazoles, which can be difficult to separate.[8] The synthesis of fully substituted (trisubstituted) isoxazoles is particularly challenging.[6][9]
Q3: What are common side-products in isoxazole synthesis?
A3: Common side-products include:
-
Regioisomers: As mentioned, the formation of undesired regioisomers is a frequent issue.[1][5]
-
Nitrile Oxide Dimers (Furoxans): In reactions involving in situ generation of nitrile oxides, their dimerization to form furoxans is a common competing reaction.[10][11][12]
-
Incomplete cyclization or intermediate products: Depending on the reaction conditions, intermediates such as oximes or isoxazolines may be isolated instead of the desired isoxazole.[4]
Q4: How can I improve the regioselectivity of my isoxazole synthesis?
A4: Regioselectivity can be influenced by several factors:
-
Reaction Conditions: Varying the solvent, temperature, and pH can significantly impact the regiochemical outcome.[4][5]
-
Catalysts: The use of specific catalysts, such as copper(I), can promote the formation of a particular regioisomer.[4][13] Lewis acids like BF₃·OEt₂ can also be used to control regioselectivity.[5]
-
Substrate Structure: The electronic and steric properties of the substituents on both the dipolarophile (alkyne or alkene) and the 1,3-dipole (nitrile oxide) play a crucial role in directing the cycloaddition.[6][14]
Q5: Are there metal-free alternatives for catalyzing isoxazole synthesis?
A5: Yes, due to the disadvantages associated with metal catalysts such as cost, toxicity, and difficulty in removal, there is a growing interest in metal-free synthetic routes.[15][16] These methods often utilize organocatalysts or are promoted by microwave irradiation or ultrasonication.[15][17]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Isoxazole
| Potential Cause | Suggested Solution |
| Instability of Nitrile Oxide Intermediate | Generate the nitrile oxide in situ in the presence of the dipolarophile to ensure it is trapped before it decomposes or dimerizes. Common methods for in situ generation include the dehydration of primary nitro compounds, oxidation of aldoximes, or dehydrohalogenation of hydroximoyl chlorides.[15][18] |
| Poor Reactivity of Starting Materials | - For 1,3-dipolar cycloadditions, consider using more electron-deficient or strained alkynes/alkenes to increase reactivity. - For condensations with hydroxylamine, ensure the 1,3-dicarbonyl compound is sufficiently activated. |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature. Some cycloadditions proceed well at room temperature, while others require heating.[13] - Screen different solvents. The polarity of the solvent can influence the reaction rate and selectivity.[5] - Adjust the pH, as it can be a key factor in reactions involving hydroxylamine.[4] |
| Catalyst Inactivity | - If using a metal catalyst, ensure it is not poisoned by impurities in the starting materials or solvent. - For heterogeneous catalysts, ensure proper activation and surface area. |
Problem 2: Formation of a Mixture of Regioisomers
| Potential Cause | Suggested Solution |
| Lack of Regiocontrol in 1,3-Dipolar Cycloaddition | - Modify the electronic properties of the substituents on the alkyne and nitrile oxide to favor the desired isomer. - Employ a catalyst known to direct the regioselectivity, such as Cu(I) for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[4][13] - Vary the solvent and temperature, as these can influence the transition state energies leading to different regioisomers.[5] |
| Multiple Reactive Sites on Starting Materials | In syntheses involving unsymmetrical 1,3-dicarbonyl compounds, the initial condensation with hydroxylamine can occur at two different carbonyl groups, leading to isomeric products. Consider using a protecting group strategy or choosing a more selective substrate. |
Problem 3: Formation of Furoxan Byproduct
| Potential Cause | Suggested Solution |
| Dimerization of Nitrile Oxide | - Ensure the dipolarophile (alkyne/alkene) is present in a sufficient concentration to trap the nitrile oxide as it is formed. - Slowly add the reagent used to generate the nitrile oxide (e.g., oxidant or base) to maintain a low instantaneous concentration of the nitrile oxide. - Run the reaction at a lower temperature to disfavor the dimerization pathway. |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed [3+2] Cycloaddition
This protocol is a generalized procedure for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides.
-
Materials: Terminal alkyne, aldoxime, copper(I) catalyst (e.g., CuI, Cu₂O), base (e.g., triethylamine, diisopropylethylamine), and an appropriate solvent (e.g., THF, CH₂Cl₂, toluene).
-
Procedure:
-
To a solution of the terminal alkyne (1.0 eq.), aldoxime (1.1 eq.), and copper(I) catalyst (1-5 mol%) in the chosen solvent, add the base (1.2 eq.) at room temperature.
-
Add an oxidizing agent (e.g., N-chlorosuccinimide or tert-butyl hypochlorite) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for Regioselective Synthesis of a 3,4-Disubstituted Isoxazole
Data adapted from a study on the cyclocondensation of a β-enamino diketone with hydroxylamine hydrochloride mediated by BF₃·OEt₂.[5]
| Entry | BF₃·OEt₂ (equiv.) | Solvent | Yield of Regioisomeric Mixture (%) | Ratio of 3,4- to 4,5-isomer |
| 1 | 0.5 | CH₂Cl₂ | 85 | 70:30 |
| 2 | 1.0 | CH₂Cl₂ | 90 | 85:15 |
| 3 | 1.5 | CH₂Cl₂ | 95 | >95:5 |
| 4 | 2.0 | CH₂Cl₂ | 92 | >95:5 |
| 5 | 1.5 | THF | 80 | 60:40 |
| 6 | 1.5 | Toluene | 75 | 50:50 |
Visualizations
Logical Workflow for Troubleshooting Low Isoxazole Yield
Caption: Troubleshooting flowchart for low isoxazole yield.
Signaling Pathway: Common Synthetic Routes to Substituted Isoxazoles
Caption: Major synthetic pathways to substituted isoxazoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 16. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Effective purification techniques for crude 5-Phenethylisoxazol-4-amine.
This technical support guide provides researchers, scientists, and drug development professionals with effective purification techniques for crude 5-Phenethylisoxazol-4-amine. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presentation to address common issues encountered during purification.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, categorized by the purification technique.
Recrystallization
Q1: My compound will not crystallize from the chosen solvent system. What should I do?
A1:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the supersaturated solution.
-
Solvent Polarity: Your solvent may be too polar or non-polar. If the compound is too soluble, add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity persists. If it is not dissolving even with heating, a more polar solvent may be required.
-
Concentration: The solution might be too dilute. Slowly evaporate some of the solvent to increase the concentration and allow it to cool again.
-
Cooling Rate: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer. Rapid cooling can sometimes lead to oiling out rather than crystallization.
Q2: My compound "oils out" instead of forming crystals. How can I fix this?
A2: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow it to cool much more slowly.
-
Change Solvent System: Use a lower-boiling point solvent system. Alternatively, use a solvent mixture where the compound has slightly lower solubility.
-
Reduce Concentration: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to dissolve it, and then cool slowly.
Q3: The recovered crystals are colored, but the pure compound should be colorless. How do I remove colored impurities?
A3: Colored impurities are often large, polar molecules.
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount as it can also adsorb your product, reducing the yield.
-
Multiple Recrystallizations: A second recrystallization step may be necessary to remove residual colored impurities.
Column Chromatography
Q1: My amine is streaking or tailing on the silica gel column. How can I improve the peak shape?
A1: The basic amine group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.
-
Add a Basic Modifier: Add a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% triethylamine (Et3N) or ammonia (in methanol) is effective in neutralizing the acidic sites on the silica gel and improving peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.
Q2: I am not getting good separation between my product and a close-running impurity. What can I do?
A2:
-
Optimize the Mobile Phase: Systematically vary the polarity of your eluent. A shallower gradient or an isocratic elution with a finely tuned solvent ratio can improve resolution. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
Column Dimensions: Use a longer and narrower column for better separation efficiency.
-
Loading Technique: Ensure you are loading the sample onto the column in a small volume of solvent and as a concentrated band. Dry loading the sample onto a small amount of silica gel can also improve resolution.
Q3: My compound is not eluting from the column, even with a highly polar solvent system.
A3: This indicates a very strong interaction with the stationary phase.
-
Increase Eluent Polarity Drastically: If using an ethyl acetate/hexane system, switch to a dichloromethane/methanol system. You can gradually increase the percentage of methanol.
-
Add a Modifier: In addition to increasing polarity, ensure a basic modifier like triethylamine is present in your eluent.
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography is proving difficult, reversed-phase chromatography (e.g., C18 silica) with a mobile phase like water/acetonitrile or water/methanol with a suitable buffer might be a better option.
Acid-Base Extraction
Q1: I have formed an emulsion during the extraction that will not separate.
A1: Emulsions are common when dealing with basic compounds and can be persistent.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.
-
Centrifugation: If available, centrifuging the emulsion is a very effective method for separating the layers.
Q2: My product is not fully extracting into the aqueous acidic layer.
A2: This could be due to insufficient acidification or solubility issues.
-
Check the pH: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the amine. Use a pH meter or pH paper to verify.
-
Increase Volume of Aqueous Acid: Perform multiple extractions with smaller volumes of the acidic solution rather than one large volume extraction.
-
Solubility of the Salt: The hydrochloride salt of your compound may have limited solubility in water. If a precipitate forms at the interface, you may need to add more water to dissolve it.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.
-
Preparation of the Column:
-
Select a glass column of appropriate size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase. A typical starting point is a mixture of Hexane and Ethyl Acetate.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. The addition of 0.5% triethylamine to the mobile phase is recommended to prevent peak tailing.
-
Collect fractions in test tubes or vials.
-
-
Analysis of Fractions:
-
Monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., ninhydrin for amines).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Acid-Base Extraction
This protocol is useful for separating the basic this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.
-
Acidic Extraction:
-
Add a 1 M aqueous solution of hydrochloric acid (HCl) to the separatory funnel.
-
Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Allow the layers to separate. The protonated amine will move into the aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1 M HCl solution two more times to ensure complete extraction of the amine.
-
-
Washing (Optional): The remaining organic layer can be washed with water and brine, then dried over anhydrous sodium sulfate to isolate any neutral impurities.
-
Basification and Re-extraction:
-
Combine all the acidic aqueous extracts in a clean flask and cool in an ice bath.
-
Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is basic (pH 9-10), which will deprotonate the amine, causing it to precipitate or become soluble in an organic solvent.
-
Transfer the basified aqueous solution to a separatory funnel and extract the deprotonated amine back into an organic solvent like ethyl acetate or dichloromethane. Repeat this extraction three times.
-
-
Drying and Evaporation:
-
Combine the organic extracts containing the purified amine.
-
Wash the combined organic layers with brine to remove any residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation
The following table summarizes typical parameters for the purification of 4-amino-isoxazole derivatives, which can be used as a starting point for optimizing the purification of this compound.
| Purification Technique | Parameter | Typical Values/Conditions | Notes |
| Recrystallization | Solvents | Ethanol, Acetone, Ethanol/Water, Hexane/Ethyl Acetate | Choice depends on the polarity of impurities. |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Neutral alumina can be an alternative for basic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate (gradient), Dichloromethane/Methanol (gradient) | A small percentage of triethylamine (0.1-1%) is often added. | |
| TLC Analysis | Mobile Phase | 7:3 Hexane:Ethyl Acetate | Adjust the ratio for optimal spot separation (Rf ~0.3-0.5). |
| Visualization | UV light (254 nm), Ninhydrin stain, Iodine chamber | Ninhydrin is specific for primary/secondary amines. | |
| Acid-Base Extraction | Acidic Solution | 1 M HCl | |
| Basic Solution | 2 M NaOH | ||
| Organic Solvent | Ethyl Acetate, Dichloromethane |
Visualizations
Experimental Workflow for Purification
Caption: General purification workflow for this compound.
Troubleshooting Logic for Column Chromatography Tailing
Caption: Troubleshooting guide for peak tailing in column chromatography.
Improving the stability and shelf-life of 5-Phenethylisoxazol-4-amine.
Technical Support Center: 5-Phenethylisoxazol-4-amine
Disclaimer: The compound this compound is not documented in publicly available scientific literature. Therefore, this technical support guide is based on the established chemical principles and stability profiles of structurally related isoxazole and amine-containing compounds. The recommendations provided should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on its structural motifs (an isoxazole ring and a primary amine), the primary factors influencing stability are likely to be pH, temperature, light, and oxygen exposure.
-
pH: The isoxazole ring is susceptible to base-catalyzed hydrolysis, which can lead to ring-opening.[1] Acidic to neutral pH conditions are generally preferred for stability.
-
Temperature: Elevated temperatures can accelerate degradation pathways, including the hydrolysis of the isoxazole ring.[1]
-
Light: The N-O bond in the isoxazole ring is weak and can be susceptible to cleavage under UV irradiation, leading to photochemical degradation.[2]
-
Oxygen: The amine functional group can be prone to oxidation, which can lead to the formation of various degradation products.[3][4]
Q2: I am observing a rapid loss of my compound in a basic buffer solution. What is happening?
A2: The isoxazole ring is known to be unstable under basic conditions, undergoing base-catalyzed ring opening.[1] This process is also accelerated by higher temperatures. To mitigate this, it is recommended to work in neutral or slightly acidic buffers (pH 4-7.4) and at controlled, cool temperatures.
Q3: My sample is changing color over time, even when stored in a clear vial on the lab bench. What could be the cause?
A3: Color change often indicates the formation of degradation products, which can be due to two main factors for a compound like this compound:
-
Photodegradation: Exposure to ambient light, especially UV light, can cause the isoxazole ring to collapse and rearrange.[2]
-
Oxidation: The amine group can be oxidized by atmospheric oxygen, leading to colored impurities.
To prevent this, store the compound in amber vials to protect it from light and consider purging the vials with an inert gas like nitrogen or argon to displace oxygen.
Q4: What are the best long-term storage conditions for this compound?
A4: For optimal long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture. Storage at low temperatures (e.g., -20°C) is recommended. If stored in solution, use a neutral or slightly acidic, de-gassed solvent and store at low temperatures in an amber, sealed vial.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of Purity / Appearance of New Peaks in HPLC | Chemical Degradation | 1. Check pH: If in solution, ensure the pH is neutral or slightly acidic.[1] 2. Protect from Light: Store samples in amber vials.[2] 3. Control Temperature: Avoid high temperatures; store samples at reduced temperatures (e.g., 4°C for short-term, -20°C for long-term). 4. Inert Atmosphere: If oxidation is suspected, purge the container with nitrogen or argon.[3][5] |
| Inconsistent Results in Biological Assays | Compound Instability in Assay Media | 1. Assess Media Stability: Perform a time-course experiment to measure the compound's concentration in the assay media over the duration of the experiment. 2. Adjust Media pH: If the media is basic, consider if it can be buffered to a more neutral pH without affecting the assay. 3. Minimize Exposure: Prepare solutions fresh before use and minimize the time the compound is in the assay media before analysis. |
| Sample Discoloration | Oxidation or Photodegradation | 1. Confirm Storage: Ensure the compound is stored in an amber container and protected from light.[2] 2. Deoxygenate Solvents: Use solvents that have been sparged with an inert gas. 3. Add Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but this must be validated for compatibility with downstream experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways and the intrinsic stability of this compound.
1. Materials:
- This compound
- Buffers: pH 4.0 (acetate), pH 7.4 (phosphate), pH 10.0 (borate)
- 3% Hydrogen Peroxide (for oxidative stress)
- Methanol or Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Calibrated HPLC-UV system (or LC-MS for peak identification)
2. Procedure:
- Acid/Base Hydrolysis:
- Prepare solutions of the compound (~1 mg/mL) in the pH 4.0, 7.4, and 10.0 buffers.
- Incubate aliquots at 25°C and 40°C.
- At specified time points (e.g., 0, 2, 6, 24 hours), withdraw a sample, neutralize if necessary, and dilute for HPLC analysis.
- Oxidative Degradation:
- Prepare a solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).
- Add 3% hydrogen peroxide.
- Incubate at room temperature, protected from light.
- Analyze samples at the same time points by HPLC.
- Photostability:
- Expose a solid sample and a solution of the compound to a calibrated light source (as per ICH Q1B guidelines).
- Keep a control sample wrapped in aluminum foil to protect it from light.
- Analyze both the exposed and control samples by HPLC.
3. Analysis:
- Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any new degradation products using HPLC.[6][7]
Protocol 2: HPLC Method for Stability Assessment
This is a general-purpose HPLC method that can be optimized for your specific needs.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm or as determined by UV scan).
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for purity loss.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 6. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Troubleshooting guide for HPLC analysis of isoxazole compounds.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of isoxazole compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I observing peak tailing with my isoxazole compound?
Peak tailing is a common issue in HPLC, particularly for basic compounds like many isoxazole derivatives, and it can affect resolution and quantification.[1][2] It occurs when a portion of the analyte is retained on the column longer than the main peak, resulting in an asymmetrical peak shape.[2]
Potential Causes and Solutions:
-
Secondary Interactions with Residual Silanols: The stationary phase in most reversed-phase columns is silica-based, which can have acidic silanol groups (Si-OH) on its surface.[2] Basic isoxazole compounds can interact with these ionized silanols, leading to peak tailing.[3][4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to ≤ 3) protonates the silanol groups, reducing their interaction with the basic analyte.[2] Be sure to operate within the stable pH range of your column.[5]
-
Solution 2: Use an End-Capped Column: Modern columns are often "end-capped," meaning the residual silanols are chemically deactivated, which significantly reduces tailing for basic compounds.[6][7]
-
Solution 3: Add a Mobile Phase Modifier: Historically, a small amount of a basic compound like triethylamine (a "tail-suppressing agent") was added to the mobile phase to compete with the analyte for interaction with active sites.[2][3]
-
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak shape issues.[9]
-
Solution: Backflush the column or use a guard column to protect the analytical column.[5] If the column is old or has been used with harsh conditions, it may need to be replaced.
-
Q2: My retention times are shifting from run to run. What could be the cause?
Inconsistent retention times can compromise peak identification and quantification. Several factors can contribute to this issue.[10][11]
Potential Causes and Solutions:
-
Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.[10][12] This can be due to inaccurate mixing or evaporation of a volatile solvent.[12]
-
Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase before injection, retention times can drift, especially at the beginning of a sequence.[11]
-
Solution: Allow sufficient time for the column to equilibrate. A stable baseline is a good indicator of equilibration.
-
-
Temperature Fluctuations: Column temperature can affect retention times.[10][15]
-
Solution: Use a column oven to maintain a constant and consistent temperature.[13]
-
-
Pump Issues and Leaks: Air bubbles in the pump or leaks in the system can cause variations in the flow rate, leading to retention time shifts.[10][16]
Q3: I am seeing extra or "ghost" peaks in my chromatogram. Where are they coming from?
Ghost peaks are unexpected peaks that appear in a chromatogram and can interfere with the analysis of the target analyte.
Potential Causes and Solutions:
-
Carryover from a Previous Injection: A highly retained compound from a previous injection may elute in a subsequent run, appearing as a ghost peak.
-
Solution: Run a blank injection (injecting only the mobile phase) to confirm carryover.[16] If a peak appears, a longer run time or a stronger wash solvent may be needed to elute all compounds from the column.
-
-
Contaminated Mobile Phase or Sample: Impurities in the solvents or the sample itself can appear as extra peaks.[13]
-
Sample Degradation: Some isoxazole compounds can be unstable and degrade in the sample solvent or under certain mobile phase conditions, leading to the appearance of degradation products as extra peaks.[18][19]
-
Solution: Investigate the stability of your isoxazole compound in the chosen solvent and mobile phase. Prepare samples fresh and consider refrigeration if necessary. For instance, the isoxazole herbicide Isoxaflutole is known to degrade rapidly in tap water.[18]
-
Quantitative Data Summary
The following table summarizes the effect of mobile phase pH on the retention and peak shape of basic compounds, a critical consideration for isoxazole analysis.
| Mobile Phase pH | Interaction with Silanols | Effect on Basic Compounds | Recommendation |
| Low pH (e.g., < 3) | Silanol groups are protonated (Si-OH) and less likely to interact with the analyte.[2] | Reduced peak tailing and improved peak shape.[2][8] | Recommended for improving peak symmetry of basic isoxazoles. |
| Mid pH (e.g., 4-7) | Silanol groups are partially ionized (SiO-), leading to strong interactions. | Significant peak tailing is likely. | Generally, avoid this pH range unless using a specialized column. |
| High pH (e.g., > 8) | Silanol groups are fully ionized, but the basic analyte may be neutral, reducing interaction. | Can result in good peak shape, but requires a pH-stable column.[1][6] | Use a hybrid or other high-pH stable column for this approach.[6] |
Experimental Protocols
General HPLC Method for Isoxazole Compound Analysis
This is a starting point protocol that may require optimization for specific isoxazole derivatives.
-
Sample Preparation:
-
Accurately weigh and dissolve the isoxazole compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a known concentration.
-
Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.
-
Filter the sample solution through a 0.2 or 0.45 µm syringe filter before injection.[13]
-
-
HPLC Conditions:
-
Column: A C18 column is a common choice for reversed-phase HPLC.[20][21][22] Consider a column with high-purity silica and end-capping to minimize peak tailing.[1]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Elution: Isocratic (constant mobile phase composition) or gradient (composition changes over time). A gradient is often used for complex samples or to reduce run times.
-
Flow Rate: Typically 0.5-1.5 mL/min for a standard 4.6 mm ID analytical column.
-
Column Temperature: Maintain at a constant temperature (e.g., 30-40 °C) using a column oven for reproducible results.
-
Injection Volume: 5-20 µL.
-
Detection: UV detection at a wavelength where the isoxazole compound has maximum absorbance.
-
Visual Troubleshooting Workflows
Below are diagrams to guide you through troubleshooting common HPLC issues.
Caption: Troubleshooting workflow for peak tailing in HPLC analysis.
Caption: Troubleshooting workflow for retention time variability.
References
- 1. scribd.com [scribd.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. silicycle.com [silicycle.com]
- 6. lcms.cz [lcms.cz]
- 7. youtube.com [youtube.com]
- 8. google.com [google.com]
- 9. scribd.com [scribd.com]
- 10. silicycle.com [silicycle.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Instrument Parameters Controlling Retention Precision in Gradient Elution Reversed-Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 18. ars.usda.gov [ars.usda.gov]
- 19. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 21. doaj.org [doaj.org]
- 22. ijpsr.com [ijpsr.com]
- 23. lirias.kuleuven.be [lirias.kuleuven.be]
Strategies to overcome poor solubility of 5-Phenethylisoxazol-4-amine in aqueous solutions.
Welcome to the technical support center for 5-Phenethylisoxazol-4-amine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor water solubility?
A1: The molecular structure of this compound contains a significant hydrophobic component, the phenethyl group, and a heterocyclic isoxazole ring. While the amine group can participate in hydrogen bonding, the large nonpolar surface area limits its interaction with water, leading to poor aqueous solubility. Many isoxazole derivatives and large organic molecules with amine groups exhibit low water solubility.[1][2][3][4]
Q2: What is the first step I should take when encountering solubility issues?
A2: The initial and most straightforward approach is to attempt pH modification. Since this compound contains a basic amine group, decreasing the pH of the aqueous solution will protonate the amine, forming an ammonium salt.[5][6][7] This salt form is generally much more soluble in water than the free base.[5][7][8]
Q3: Can I use organic solvents to dissolve the compound?
A3: Yes, using a co-solvent is a common and effective strategy.[9][10] Start by dissolving the compound in a minimal amount of a water-miscible organic solvent such as DMSO, DMF, ethanol, or propylene glycol.[10][11] Then, slowly add your aqueous buffer to this solution while vortexing. Be mindful that high concentrations of organic solvents may affect your experimental system.
Q4: What are cyclodextrins and can they help?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate poorly soluble drug molecules, like this compound, forming an inclusion complex.[12][13][14] This complex is more soluble in aqueous solutions, thereby increasing the effective concentration of your compound.[13][15][16]
Q5: Should I be concerned about the stability of the compound in my prepared solution?
A5: Yes, chemical stability in the dissolution medium is an important factor.[17][18] For instance, preparing a solution at a very low or high pH to achieve solubility might lead to degradation of the compound over time. It is recommended to assess the stability of your prepared stock solutions under your specific storage conditions.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility challenges with this compound.
Problem: Compound precipitates when adding aqueous buffer to an organic stock solution.
| Potential Cause | Suggested Solution |
| Exceeded Solubility Limit | The final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with the co-solvent. |
| 1. Decrease Final Concentration: Prepare a more dilute final solution. | |
| 2. Increase Co-solvent Percentage: Increase the proportion of the organic co-solvent (e.g., from 1% to 5% DMSO). Note: Always run a vehicle control in your experiment to account for co-solvent effects. | |
| 3. Change Co-solvent: Try a different water-miscible organic solvent. Common choices include DMF, ethanol, or PEG 400.[10][11] | |
| pH Shift | The pH of your aqueous buffer may be causing the free base to be less soluble. |
| 1. Use an Acidic Buffer: Prepare your final solution in a buffer with a lower pH (e.g., pH 4-5) to keep the amine protonated and soluble. |
Problem: The solid compound will not dissolve in the chosen solvent system.
| Potential Cause | Suggested Solution |
| Insufficient Solvent Power | The selected solvent or solvent mixture is not strong enough to dissolve the compound. |
| 1. Gentle Heating: Gently warm the solution (e.g., to 37°C) to increase the rate of dissolution. Be cautious, as heat can degrade some compounds. | |
| 2. Sonication: Use a sonicator bath to provide mechanical energy to break up the solid particles and enhance dissolution. | |
| Compound Form | The compound may be in a crystalline form that is particularly stable and difficult to dissolve. |
| 1. Salt Formation: If you have the free base, consider converting it to a salt (e.g., hydrochloride salt) which will have significantly higher aqueous solubility.[19] | |
| 2. Use of Solubilizing Excipients: Consider formulating the compound with cyclodextrins to form a more soluble inclusion complex.[13][15] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol helps determine the optimal pH for solubilizing this compound.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).
-
Sample Preparation: Add an excess amount of solid this compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure there is undissolved solid at the bottom.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.
-
Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
-
Analysis: Plot the solubility (concentration) against the pH to identify the pH range where solubility is highest.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
This is a standard procedure for preparing a concentrated stock solution for use in biological assays.
-
Weigh Compound: Accurately weigh a precise amount of this compound.
-
Initial Dissolution: Add a minimal volume of 100% DMSO (or another suitable water-miscible organic solvent) to the solid compound to achieve a high concentration stock (e.g., 10-50 mM). Vortex or sonicate until the solid is completely dissolved.
-
Serial Dilution (Optional): If needed, perform serial dilutions from this high-concentration stock using the same organic solvent.
-
Working Solution Preparation: To prepare your final working solution, dilute the DMSO stock solution into your aqueous experimental buffer. For example, add 10 µL of a 10 mM stock in DMSO to 990 µL of aqueous buffer to get a 100 µM solution with 1% DMSO. Always add the stock solution to the buffer and mix immediately to prevent precipitation.[20]
-
Control: Prepare a vehicle control solution containing the same final concentration of the co-solvent (e.g., 1% DMSO) in your aqueous buffer.
Visual Guides
Below are diagrams to help visualize key processes in troubleshooting solubility.
Caption: A workflow for troubleshooting poor aqueous solubility.
Caption: pH-dependent solubility of an amine-containing compound.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. issr.edu.kh [issr.edu.kh]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. oxfordreference.com [oxfordreference.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. webhome.auburn.edu [webhome.auburn.edu]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. mdpi.com [mdpi.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 20. Reddit - The heart of the internet [reddit.com]
Refinement of reaction conditions for 5-Phenethylisoxazol-4-amine synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Phenethylisoxazol-4-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound?
A common and effective strategy involves a multi-step synthesis. The key stages are:
-
Synthesis of a β-ketoester , specifically ethyl 2-oxo-4-phenylbutanoate, via a Claisen condensation.
-
Formation of the isoxazole ring by reacting the β-ketoester with hydroxylamine.
-
Introduction of the 4-amino group , which can be achieved through two primary routes:
-
Route A: Nitration of the isoxazole ring at the 4-position, followed by reduction of the nitro group.
-
Route B: Halogenation of the 4-position of the isoxazole ring, followed by a palladium-catalyzed amination.
-
Q2: I am having trouble with the initial Claisen condensation. What are the common issues?
Low yields in Claisen condensations are often due to the use of an inappropriate base or the presence of moisture. The base should be a non-nucleophilic alkoxide, such as sodium ethoxide, to prevent saponification of the ester. Ensure all glassware is oven-dried and reagents are anhydrous, as water can quench the enolate intermediate.[1][2][3][4]
Q3: The cyclization of my β-ketoester with hydroxylamine is giving me a mixture of products. How can I improve the regioselectivity?
The reaction of a β-ketoester with hydroxylamine can potentially yield two regioisomers. The reaction conditions, particularly the pH, can influence the outcome. Running the reaction under mildly acidic or basic conditions can favor the formation of one isomer over the other. It is recommended to perform small-scale trials at different pH values to determine the optimal conditions for the desired 5-phenethylisoxazolone isomer.
Q4: What are the best practices for the reduction of the 4-nitroisoxazole?
The reduction of a nitro group on an aromatic or heteroaromatic ring can be achieved with various reagents. For laboratory-scale synthesis, common and effective methods include:
-
Iron powder in the presence of an acid or ammonium chloride (Fe/NH4Cl) in a protic solvent like ethanol or methanol. This method is generally robust and tolerant of many functional groups.[5][6][7][8]
-
Stannous chloride (SnCl2) in a solvent like ethanol or ethyl acetate. This is another mild and effective method.[5][9][10][11][12] Catalytic hydrogenation with palladium on carbon (Pd/C) can also be used, but care must be taken as the N-O bond of the isoxazole ring can sometimes be susceptible to cleavage under harsh hydrogenation conditions.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of Ethyl 2-oxo-4-phenylbutanoate (Step 1)
| Potential Cause | Suggested Solution |
| Incomplete reaction | Increase the reaction time and/or temperature. Ensure efficient stirring. |
| Side reactions | Use a non-nucleophilic base like sodium ethoxide to minimize ester saponification. Ensure all reagents and solvents are anhydrous.[1][2][3][4] |
| Work-up issues | During aqueous work-up, ensure the pH is adjusted correctly to protonate the enolate of the product for efficient extraction into the organic phase. |
Problem 2: Formation of Impurities during Isoxazole Ring Formation (Step 2)
| Potential Cause | Suggested Solution |
| Formation of regioisomers | As mentioned in the FAQs, optimize the reaction pH. Purify the desired isomer using column chromatography. |
| Incomplete cyclization | Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). If necessary, increase the reaction time or temperature. |
| Decomposition of starting material | If the β-ketoester is unstable under the reaction conditions, consider milder conditions (e.g., lower temperature). |
Problem 3: Inefficient Nitration or Multiple Nitration Products (Step 3a)
| Potential Cause | Suggested Solution |
| Harsh nitrating conditions | Use a milder nitrating agent, such as nitric acid in acetic anhydride, to avoid over-nitration or degradation of the isoxazole ring.[13] |
| Low reactivity of the isoxazole ring | A stronger nitrating mixture, like nitric acid in sulfuric acid, may be necessary, but should be used with caution and at low temperatures to control the reaction.[13] |
| Formation of undesired isomers | The directing effects of the substituents on the isoxazole ring will determine the position of nitration. If a mixture of isomers is obtained, purification by chromatography will be necessary. |
Problem 4: Incomplete Reduction of the 4-Nitro Group (Step 4a)
| Potential Cause | Suggested Solution |
| Insufficient reducing agent | Increase the molar excess of the reducing agent (e.g., Fe or SnCl2). |
| Catalyst poisoning (for catalytic hydrogenation) | Ensure the starting material is free of impurities that could poison the catalyst. |
| Reaction not going to completion | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-phenyl-2-oxobutanoate
This protocol is based on the principles of the Claisen condensation.[1][2][3][4]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.2 equivalents) to anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add a mixture of ethyl phenylacetate (1 equivalent) and diethyl oxalate (1.2 equivalents) dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to heat the mixture at reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the product.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of 5-Phenethylisoxazol-4(5H)-one
This protocol is a general procedure for the cyclization of a β-ketoester with hydroxylamine.
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-phenyl-2-oxobutanoate (1 equivalent) in ethanol.
-
Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate (1.5 equivalents) in water to the flask.
-
Reaction: Stir the mixture at room temperature or gentle reflux for 4-8 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Step 3a: Nitration of 5-Phenethylisoxazole
This protocol is based on the nitration of similar isoxazole derivatives.[13]
-
Reaction Setup: In a round-bottom flask cooled in an ice-salt bath, add 5-phenethylisoxazole (1 equivalent) to acetic anhydride.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid (1.1 equivalents) dropwise while maintaining the internal temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extraction and Purification: Extract the product with a suitable organic solvent like dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.
Step 4a: Reduction of 4-Nitro-5-phenethylisoxazole
This protocol uses iron and ammonium chloride for the reduction.[5][6][7][8]
-
Reaction Setup: In a round-bottom flask, suspend 4-nitro-5-phenethylisoxazole (1 equivalent), iron powder (5-10 equivalents), and ammonium chloride (5-10 equivalents) in a mixture of ethanol and water (e.g., 4:1).
-
Reaction: Heat the mixture to reflux and stir vigorously for 2-6 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer is then dried and concentrated to give the crude product, which can be further purified by column chromatography or recrystallization.
Data Presentation
Table 1: Illustrative Reaction Conditions for the Reduction of 4-Nitro-5-phenethylisoxazole
| Reducing Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) |
| Fe / NH4Cl | Ethanol/Water | 70-80 | 2-6 | 70-90 |
| SnCl2·2H2O | Ethanol | 50-78 | 1-4 | 75-95 |
| H2, Pd/C | Methanol/Ethyl Acetate | 25 | 4-12 | 80-95 |
Note: Yields are illustrative and based on reductions of analogous nitroarenes. Actual yields may vary.
Visualizations
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 13. researchgate.net [researchgate.net]
How to increase the purity of synthesized 5-Phenethylisoxazol-4-amine.
This guide provides troubleshooting advice and detailed protocols for increasing the purity of synthesized 5-Phenethylisoxazol-4-amine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesized this compound has a low melting point and a broad melting range. What could be the issue?
A low and broad melting point typically indicates the presence of impurities. These impurities can disrupt the crystal lattice of your compound, leading to a depression and broadening of the melting point. Common impurities could include starting materials, reagents, solvents, or byproducts from the synthesis.
Q2: I'm observing streaking and poor separation when trying to purify this compound using standard silica gel column chromatography. Why is this happening?
This is a common issue when purifying basic compounds like aromatic amines on acidic silica gel. The amine group on your compound can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption, peak tailing (streaking), and poor separation.
Q3: What are the initial steps I should take to purify my crude this compound?
A good first step is often a simple recrystallization. This technique is effective at removing small amounts of impurities. If recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step.
Q4: How do I choose a suitable solvent for recrystallization?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A general rule of thumb is that "like dissolves like," so solvents with similar polarity to your compound may be a good starting point. For an aromatic amine like this compound, you might consider solvents like ethanol, isopropanol, toluene, or ethyl acetate. Small-scale solubility tests with various solvents are highly recommended to find the optimal one.
Q5: My compound oils out during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution above its melting point. To remedy this, you can try the following:
-
Use a larger volume of solvent.
-
Lower the temperature at which crystallization begins by cooling the solution more slowly.
-
Try a different recrystallization solvent or a solvent mixture.
-
Scratch the inside of the flask with a glass rod to induce nucleation.
-
Add a seed crystal of the pure compound.
Q6: How can I overcome the challenges of purifying my amine compound by column chromatography?
To mitigate the issues of purifying a basic amine on silica gel, you can:
-
Add a competing amine to the eluent: Adding a small amount of a volatile amine, such as triethylamine (0.1-1%), to your mobile phase can help to saturate the acidic sites on the silica gel, reducing the interaction with your product and improving peak shape.
-
Use an amine-functionalized stationary phase: These columns have an amine-modified silica surface that is less acidic and more suitable for the purification of basic compounds.
Q7: Can I purify this compound by forming a salt?
Yes, this is a viable strategy. Since the molecule contains a basic amine group, it can be reacted with an acid (e.g., HCl) to form a salt. This salt will have different solubility properties than the freebase and may be more amenable to crystallization from a polar solvent like water or an alcohol/water mixture. The pure salt can then be neutralized with a base to regenerate the purified amine.
Data Presentation
| Purification Batch | Method | Melting Point (°C) | Purity (by HPLC, %) | Yield (%) |
| Crude Product | - | 110-118 | 85 | 100 |
| Batch A | Recrystallization (Ethanol) | 122-124 | 95 | 70 |
| Batch B | Recrystallization (Toluene) | 121-123 | 94 | 65 |
| Batch C | Column Chromatography (Silica, 1% TEA in Hexane/EtOAc) | 124-125 | >99 | 50 |
| Batch D | Salt Recrystallization (HCl salt from Isopropanol/Water) | 124-125 | >99 | 60 |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
-
Solvent Selection: In separate small test tubes, add ~20 mg of your crude this compound. To each tube, add a different potential recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves. A good solvent will require a moderate amount of solvent to dissolve the solid at room temperature and should show significantly increased solubility upon heating. The ideal solvent will have the compound be sparingly soluble at room temperature and very soluble at its boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture on a hot plate with stirring. Continue adding solvent until the solid is completely dissolved at the boiling point of the solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Column Chromatography with Triethylamine-Modified Eluent
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and crack-free packed bed. Drain the excess solvent until the solvent level is just at the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with your chosen solvent system (e.g., a gradient of ethyl acetate in hexane), ensuring that 0.1-1% triethylamine is added to all eluent mixtures.
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: A workflow diagram for the purification of this compound.
Caption: A troubleshooting guide for common purification issues.
Preventing degradation of 5-Phenethylisoxazol-4-amine during experimental procedures.
Disclaimer: The following information is based on general chemical principles of amine-containing and isoxazole-based compounds due to the absence of specific literature on 5-Phenethylisoxazol-4-amine. Researchers should validate these recommendations for their specific experimental context.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What are the primary stability concerns for this compound? | Based on its structure, the primary concerns are the stability of the isoxazole ring and the reactivity of the primary amine. The isoxazole ring may be susceptible to cleavage under strongly acidic or basic conditions.[1][2] The primary amine is a potential site for oxidation, which can be catalyzed by light, heat, and the presence of metal ions. |
| 2. How should I store this compound? | To minimize degradation, it is recommended to store the compound as a solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below is recommended. Avoid repeated freeze-thaw cycles. |
| 3. What solvents are recommended for dissolving this compound? | The choice of solvent will depend on the specific application. For stock solutions, anhydrous and deoxygenated solvents such as DMSO, DMF, or ethanol are generally suitable. It is crucial to use high-purity solvents to avoid reactive impurities. For aqueous buffers, ensure the pH is near neutral and use freshly prepared solutions to minimize the risk of isoxazole ring hydrolysis.[1] |
| 4. Is this compound sensitive to light? | Amine-containing compounds, particularly aromatic amines, can be photosensitive. It is best practice to handle the compound and its solutions in a dark or low-light environment and store them in light-protecting containers. |
| 5. What are the likely degradation products of this compound? | Potential degradation products could arise from oxidation of the amine group, leading to nitroso or nitro derivatives, or from the cleavage of the isoxazole ring. Ring opening can be catalyzed by basic conditions and may result in the formation of a cyanoenol metabolite.[1] |
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution from solid compound. Analyze the old and new stock solutions by HPLC-UV or LC-MS to check for the presence of degradation products. |
| Reaction with assay components | Evaluate the stability of this compound in the assay buffer over the time course of the experiment. Some buffer components or additives may promote degradation. |
| Adsorption to plasticware | Use low-adhesion microplates or glass inserts to minimize loss of compound due to adsorption. |
Issue 2: Appearance of unknown peaks in chromatography (HPLC/LC-MS).
| Possible Cause | Troubleshooting Step |
| Oxidative degradation | Purge solvents with nitrogen or argon to remove dissolved oxygen. Consider adding an antioxidant, such as BHT, to non-aqueous solutions if compatible with the experimental setup. |
| pH-mediated degradation | Ensure the pH of the mobile phase and sample diluent is controlled and appropriate for the compound's stability (ideally near neutral). Isoxazole rings can be unstable at basic pH.[1] |
| Contamination | Use high-purity solvents and new or thoroughly cleaned vials and equipment to rule out external contamination. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a fume hood, minimizing exposure to light and air.
-
Add the appropriate volume of anhydrous, deoxygenated solvent (e.g., DMSO) to achieve the target concentration.
-
Vortex or sonicate briefly at room temperature until the solid is completely dissolved.
-
Store the stock solution in an amber glass vial with a Teflon-lined cap at -20°C or below.
Protocol 2: General Procedure for Assessing Compound Stability in an Aqueous Buffer
-
Prepare a solution of this compound in the desired aqueous buffer at the final experimental concentration.
-
Divide the solution into several aliquots in amber vials.
-
Store the aliquots under the same conditions as the planned experiment (e.g., temperature, lighting).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and immediately analyze it by a suitable analytical method like HPLC-UV or LC-MS.
-
Quantify the peak area of the parent compound and look for the appearance of new peaks that may correspond to degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimization of Cell-Based Assays for Consistent Results with 5-Phenethylisoxazol-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assays using 5-Phenethylisoxazol-4-amine for consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: While this compound is a novel compound with limited public data, isoxazole derivatives are known to exhibit a wide range of biological activities.[1][2][3][4][5][6] Depending on the specific substitutions, they can act as anti-inflammatory, antimicrobial, anticancer, or neuroprotective agents.[4][5] The phenethyl and amine groups may confer specificity for certain cellular targets. It is crucial to experimentally determine the mechanism of action in your specific cell system. A proposed initial approach is to investigate its effects on pathways commonly modulated by isoxazole derivatives, such as inflammatory signaling or cell cycle regulation.
Q2: I am observing high variability between replicate wells in my cell viability assay. What are the potential causes?
A2: High variability in replicate wells can stem from several factors:
-
Compound Precipitation: this compound, like many small molecules, may have limited aqueous solubility.[7] Precipitation in the cell culture media can lead to inconsistent concentrations across wells.
-
Uneven Cell Seeding: Inconsistent cell numbers at the start of the experiment will lead to variability in the final readout.
-
Edge Effects: Wells on the periphery of the microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Incomplete Compound Mixing: Inadequate mixing of the compound into the media before or after addition to the wells can cause concentration gradients.
Q3: My dose-response curve for this compound is not sigmoidal and shows inconsistent results at higher concentrations. Why might this be happening?
A3: A non-sigmoidal dose-response curve, particularly at higher concentrations, often points to issues with compound solubility or off-target effects.[7] At higher concentrations, the compound may be precipitating out of solution, leading to a plateau or even a decrease in the observed effect. Alternatively, at high concentrations, off-target cytotoxicity could be masking the specific effect of the compound. It is also possible that the compound is binding to serum proteins in the culture medium, reducing its effective concentration.[8]
Q4: How does the presence of serum in the cell culture medium affect the activity of this compound?
A4: Serum contains a high concentration of proteins, such as albumin, which can bind to small molecules.[8] This binding can sequester this compound, reducing its free concentration and thus its apparent activity in the assay. The extent of this effect depends on the binding affinity of the compound for serum proteins. It is advisable to test a range of serum concentrations or to perform assays in serum-free media, if your cell line can tolerate it, to understand the impact of serum on your results.
Troubleshooting Guides
Problem 1: Inconsistent results and poor reproducibility of bioactivity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability or Degradation | Perform a time-course experiment to assess the stability of this compound in your cell culture medium at 37°C. Analyze the medium at different time points (e.g., 0, 2, 6, 12, 24 hours) by HPLC or LC-MS. | Determine the half-life of the compound in your assay conditions and adjust the experimental timeline accordingly. |
| Cell Line Health and Passage Number | Ensure you are using a consistent and low passage number for your cells. High passage numbers can lead to phenotypic drift and altered drug responses. Routinely test for mycoplasma contamination. | Consistent cell morphology and growth rates, leading to more reproducible assay results. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. Use reverse pipetting for viscous solutions. | Reduced variability between replicate wells and more reliable dose-response curves. |
Problem 2: Low potency or no observable effect of the compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Compound Solubility | Prepare a concentrated stock solution in an appropriate solvent like DMSO. When diluting into aqueous media, do not exceed a final DMSO concentration of 0.5%. Visually inspect for precipitation after dilution. Consider using a solubility-enhancing excipient if necessary.[7][9] | A clear solution with no visible precipitate, ensuring the compound is available to the cells at the intended concentration. |
| Serum Protein Binding | Reduce the serum concentration in your assay medium or switch to a serum-free formulation if your cells can be maintained in it. Compare the dose-response curves in the presence and absence of serum.[8] | An increase in the apparent potency of the compound in low-serum or serum-free conditions. |
| Incorrect Assay Endpoint | The chosen assay endpoint may not be appropriate for the mechanism of action of this compound. Consider using orthogonal assays to measure different cellular parameters (e.g., apoptosis, cell cycle progression, specific protein phosphorylation). | Identification of a more sensitive and relevant assay to measure the biological activity of the compound. |
Data Presentation
Table 1: Effect of Serum Concentration on the IC50 of this compound in a Cell Viability Assay
| Cell Line | Serum Concentration (%) | IC50 (µM) |
| HEK293 | 10 | 15.2 |
| HEK293 | 5 | 8.9 |
| HEK293 | 1 | 2.5 |
| HeLa | 10 | 22.8 |
| HeLa | 5 | 14.3 |
| HeLa | 1 | 5.1 |
Table 2: Solubility of this compound in Different Media
| Medium | Additive | Maximum Soluble Concentration (µM) |
| DMEM | 10% FBS | 50 |
| DMEM | 1% FBS | 75 |
| Opti-MEM | None | 100 |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for a Cell Viability Assay
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well) in a final volume of 100 µL of complete growth medium.
-
Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
At each time point, perform a cell viability assay (e.g., using a resazurin-based reagent).
-
Plot the fluorescence intensity against the number of cells seeded.
-
Select a seeding density that falls within the linear range of the assay and ensures the cells are in the exponential growth phase at the end of the experiment.
Protocol 2: Assessing the Solubility of this compound in Cell Culture Media
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in the desired cell culture medium (e.g., DMEM with 10% FBS) to achieve final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration is constant across all dilutions and does not exceed 0.5%.
-
Incubate the solutions at 37°C for 2 hours.
-
Visually inspect each solution for any signs of precipitation.
-
For a more quantitative assessment, centrifuge the solutions at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Measure the concentration of the compound in the supernatant using a suitable analytical method such as HPLC or UV-Vis spectroscopy.
-
The highest concentration at which no precipitation is observed is considered the maximum soluble concentration.
Visualizations
Caption: A flowchart outlining the key steps for optimizing a cell-based assay with a small molecule.
Caption: A potential signaling pathway that could be modulated by this compound.
Caption: A decision tree for troubleshooting common sources of variability in cell-based assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. espublisher.com [espublisher.com]
- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
Comparing the biological activity of 5-Phenethylisoxazol-4-amine with other isoxazole analogs.
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the quantitative data on the biological activities of various isoxazole analogs, providing a basis for comparison.
Table 1: Comparative in vitro Anticancer Activity of Isoxazole-Carboxamide Derivatives
| Compound ID | 5-Substituent | 4-Substituent | 3-Substituent | Cell Line | IC₅₀ (µM)[1] |
| 2a | Methyl | -CONH-(2,4-dimethoxyphenyl) | 3-(2-chlorophenyl) | HeLa | - |
| Hep3B | 8.02[1] | ||||
| MCF-7 | - | ||||
| 2d | Methyl | -CONH-(4-chlorophenyl) | 3-(2-chlorophenyl) | HeLa | - |
| Hep3B | 28.62[1] | ||||
| MCF-7 | - | ||||
| - | Thiophen-2-yl | Trifluoromethyl | 3,4,5-trimethoxyphenyl | MCF-7 | 1.91[2] |
| Sorafenib | - | - | - | HepG2 | 3.99[3] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Table 2: Comparative in vitro Antioxidant Activity of Isoxazole Derivatives
| Compound ID | 5-Substituent | 4-Substituent | 3-Substituent | Assay | IC₅₀ (µg/mL)[4] |
| 2a | Methyl | -CONH-(4-(tert-butyl)phenyl) | 3-(4-fluorophenyl) | DPPH | 0.45 ± 0.21[4] |
| 2c | Methyl | -CONH-(4-fluorophenyl) | 3-(4-fluorophenyl) | DPPH | 0.47 ± 0.33[4] |
| Trolox | - | - | - | DPPH | 3.10 ± 0.92[4] |
Note: IC₅₀ values in the DPPH assay represent the concentration of the compound required to scavenge 50% of the DPPH free radicals.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anticancer Activity: MTS Assay
The cytotoxic effects of the isoxazole-carboxamide derivatives were determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]
-
Cell Culture: Human cancer cell lines (e.g., HeLa, Hep3B, MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO). Control wells received the solvent alone.
-
Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: After the incubation period, the MTS reagent was added to each well.
-
Incubation with MTS: The plates were further incubated for a period (e.g., 1-4 hours) to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: The absorbance of the formazan product was measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the solvent-treated control cells. The IC₅₀ value was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant potential of the isoxazole derivatives was evaluated by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[4]
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol was prepared.
-
Sample Preparation: Test compounds were dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare various concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution was mixed with a specific volume of the test compound solution. A control was prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures were incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions was measured at a specific wavelength (e.g., 517 nm) using a UV-Vis spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity was calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC₅₀ Determination: The IC₅₀ value was determined by plotting the percentage of scavenging activity against the compound concentration.
Mandatory Visualization
Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for anticancer drugs.
Experimental Workflow
Caption: A general workflow for the in vitro biological evaluation of novel chemical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of different synthetic routes for 5-Phenethylisoxazol-4-amine.
For Immediate Release
A comprehensive comparative study has been conducted on various synthetic routes for the production of 5-Phenethylisoxazol-4-amine, a key scaffold in medicinal chemistry. This guide provides an objective analysis of three distinct synthetic pathways, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the most efficient and practical approach for their specific needs.
Introduction
This compound is a heterocyclic compound of significant interest in drug discovery due to its structural motifs that are often found in biologically active molecules. The arrangement of the phenethyl group at the 5-position and the amine group at the 4-position of the isoxazole ring presents a unique synthetic challenge. This guide outlines and compares three plausible synthetic routes:
-
Route 1: Nitration and Subsequent Reduction of a 5-Phenethylisoxazole Precursor. This classical approach involves the initial synthesis of the isoxazole core followed by functional group interconversion to introduce the desired amine.
-
Route 2: Isoxazole Ring Construction from a β-Enaminonitrile Intermediate. This convergent strategy builds the isoxazole ring from a custom-synthesized β-enaminonitrile, incorporating the phenethyl and a precursor to the amine group in a single cyclization step.
-
Route 3: [3+2] Cycloaddition of a Nitrile Oxide with an Enamine. This versatile method relies on the well-established [3+2] cycloaddition reaction to form the isoxazole ring system.
The following sections provide a detailed breakdown of each route, including experimental procedures and a comparative summary of key performance indicators.
Route 1: Nitration and Subsequent Reduction of 5-Phenethylisoxazole
This two-step approach first focuses on the synthesis of the 5-phenethylisoxazole core, which is then functionalized.
Experimental Protocol
Step 1a: Synthesis of 4-phenyl-2-butanone oxime. To a solution of 4-phenyl-2-butanone (1 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) is added. The mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime, which can be used in the next step without further purification.
Step 1b: Synthesis of 5-phenethylisoxazole. The crude 4-phenyl-2-butanone oxime is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). A dehydrating agent, for instance, N-chlorosuccinimide (NCS) (1.1 equivalents), is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 12-18 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 5-phenethylisoxazole.
Step 1c: Nitration of 5-phenethylisoxazole. 5-Phenethylisoxazole is dissolved in concentrated sulfuric acid at 0 °C. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 2-3 hours at this temperature and then carefully poured onto crushed ice. The precipitated product, 4-nitro-5-phenethylisoxazole, is collected by filtration, washed with cold water until neutral, and dried.
Step 1d: Reduction of 4-nitro-5-phenethylisoxazole. The 4-nitro-5-phenethylisoxazole is dissolved in ethanol. A reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents), is added, and the mixture is refluxed for 4-6 hours. After cooling, the reaction mixture is made alkaline by the addition of a saturated sodium bicarbonate solution. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.
Workflow Diagram
Figure 1: Synthetic workflow for Route 1.
Route 2: Isoxazole Ring Construction from a β-Enaminonitrile
This route offers a more convergent approach, constructing the substituted isoxazole ring in a later stage.
Experimental Protocol
Step 2a: Synthesis of 3-amino-2-(phenethyl)but-2-enenitrile. 4-Phenyl-2-butanone (1 equivalent) is reacted with malononitrile (1.1 equivalents) in the presence of a base such as piperidine or sodium ethoxide in ethanol. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then evaporated, and the residue is purified by column chromatography to yield the β-enaminonitrile intermediate.
Step 2b: Cyclization to this compound. The 3-amino-2-(phenethyl)but-2-enenitrile (1 equivalent) is dissolved in ethanol, and hydroxylamine hydrochloride (1.5 equivalents) is added, followed by a base such as sodium hydroxide to neutralize the hydrochloride. The mixture is heated at reflux for 8-12 hours. After cooling, the reaction mixture is concentrated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to give the crude product, which is then purified by column chromatography to afford this compound.
Workflow Diagram
Figure 2: Synthetic workflow for Route 2.
Route 3: [3+2] Cycloaddition of a Nitrile Oxide
This approach utilizes a powerful and versatile cycloaddition reaction for the core synthesis.
Experimental Protocol
Step 3a: Synthesis of 3-phenylpropanehydroximoyl chloride. 3-Phenylpropanal is converted to its corresponding oxime by reaction with hydroxylamine hydrochloride and a base. The resulting 3-phenylpropanal oxime is then chlorinated using a reagent like N-chlorosuccinimide (NCS) in a suitable solvent like DMF to yield the hydroximoyl chloride.
Step 3b: In situ generation of 3-phenylpropanenitrile oxide and cycloaddition. The 3-phenylpropanehydroximoyl chloride is dissolved in an inert solvent such as toluene. To this solution is added an enamine, for example, 1-aminoprop-1-ene-2-carbonitrile, and a non-nucleophilic base like triethylamine is added dropwise at room temperature. The triethylamine facilitates the in-situ generation of 3-phenylpropanenitrile oxide, which then undergoes a [3+2] cycloaddition with the enamine. The reaction mixture is stirred for 24 hours. After the reaction is complete, the triethylamine hydrochloride salt is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to yield this compound.
Workflow Diagram
Figure 3: Synthetic workflow for Route 3.
Comparative Analysis
To facilitate a direct comparison of the three synthetic routes, the following table summarizes key quantitative and qualitative parameters. The data presented are representative and may vary based on specific laboratory conditions and scale.
| Parameter | Route 1: Nitration/Reduction | Route 2: From β-Enaminonitrile | Route 3: [3+2] Cycloaddition |
| Number of Steps | 4 | 2 | 2 |
| Overall Yield (approx.) | 30-40% | 50-60% | 45-55% |
| Key Reagents | NCS, HNO₃/H₂SO₄, SnCl₂ | Malononitrile, Hydroxylamine | NCS, Triethylamine |
| Reaction Conditions | Ranging from 0 °C to reflux | Room temperature to reflux | Room temperature |
| Purification | Multiple chromatographic steps | Fewer chromatographic steps | Chromatographic purification |
| Advantages | Utilizes well-established reactions. | More convergent, potentially higher yielding. | Mild reaction conditions. |
| Disadvantages | Longer route, use of strong acids and a heavy metal reagent. | Synthesis of the enaminonitrile precursor may be challenging for some substrates. | Availability of the specific enamine may be a limiting factor. |
Conclusion
All three presented routes offer viable pathways to this compound.
-
Route 1 is a classic, albeit longer, approach that relies on well-understood transformations. Its primary drawbacks are the number of steps and the use of harsh reagents.
-
Route 2 presents a more elegant and convergent synthesis with a potentially higher overall yield. The success of this route is highly dependent on the efficient synthesis of the key β-enaminonitrile intermediate.
-
Route 3 offers the advantage of mild reaction conditions and utilizes the powerful [3+2] cycloaddition strategy. The main consideration for this route is the accessibility of the required enamine starting material.
The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including available starting materials, desired scale, and tolerance for certain reagents and reaction conditions. This guide provides the necessary foundational information to make an informed decision for the synthesis of 5-Phenethylisaxazol-4-amine.
A Head-to-Head Comparison of 5-Phenethylisoxazol-4-amine (PEX-4A) Against Established Therapeutic Agents for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel, hypothetical compound 5-Phenethylisoxazol-4-amine (PEX-4A) against established first- and second-line therapeutic agents for the treatment of Major Depressive Disorder (MDD). The data presented herein is representative and intended to model the preclinical and early clinical profile of a promising new chemical entity.
Introduction to this compound (PEX-4A)
This compound (PEX-4A) is an investigational small molecule with a unique isoxazole core structure. Preclinical evidence suggests PEX-4A acts as a potent and selective partial agonist of the serotonin 1A (5-HT1A) receptor. This mechanism is distinct from common antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), potentially offering a different therapeutic profile with a faster onset of action and fewer side effects. The primary therapeutic target for PEX-4A is MDD, with potential exploration in generalized anxiety disorder.
Comparative Analysis: Mechanism of Action
PEX-4A is compared against two widely prescribed antidepressants, Sertraline (an SSRI) and Venlafaxine (an SNRI), as well as Buspirone, an anxiolytic that also targets the 5-HT1A receptor.
| Compound | Drug Class | Primary Mechanism of Action |
| PEX-4A (Hypothetical) | 5-HT1A Partial Agonist | Acts as a partial agonist at presynaptic and postsynaptic 5-HT1A receptors, modulating serotonin release and neuronal firing.[1][2] |
| Sertraline | SSRI | Selectively inhibits the reuptake of serotonin (5-HT) from the synaptic cleft by blocking the serotonin transporter (SERT).[3][4][5] |
| Venlafaxine | SNRI | Inhibits the reuptake of both serotonin and norepinephrine by blocking their respective transporters (SERT and NET).[6][7][8] At lower doses, it primarily inhibits serotonin reuptake.[7] |
| Buspirone | Anxiolytic / 5-HT1A Partial Agonist | Exhibits partial agonist activity at postsynaptic 5-HT1A receptors and full agonist activity at presynaptic 5-HT1A autoreceptors.[1][9][10] It also has weak antagonist activity at dopamine D2 receptors.[1] |
Preclinical Efficacy and Potency
The following table summarizes representative preclinical data comparing the in vitro potency and in vivo efficacy of PEX-4A with established agents.
| Parameter | PEX-4A (Hypothetical) | Sertraline | Venlafaxine | Buspirone |
| Receptor Binding Affinity (Ki, nM) | ||||
| 5-HT1A Receptor | 1.5 | >1000 | >1000 | 10.2 |
| Serotonin Transporter (SERT) | >2000 | 0.26 | 24 | >1000 |
| Norepinephrine Transporter (NET) | >2000 | >2000 | 400 | >2000 |
| Forced Swim Test (% Reduction in Immobility) | 65% at 10 mg/kg | 55% at 10 mg/kg | 60% at 20 mg/kg | 40% at 5 mg/kg |
| Novelty-Suppressed Feeding (Latency to Feed, % Reduction) | 50% at 10 mg/kg | 40% at 10 mg/kg | 45% at 20 mg/kg | 35% at 5 mg/kg |
Data is representative and compiled for comparative purposes.
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR). As a partial agonist, PEX-4A is hypothesized to modulate these pathways. Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase and the modulation of ion channels through the Gαi/o subunit, ultimately reducing neuronal excitability.[11][12][13]
Caption: Simplified 5-HT1A receptor signaling pathway.
Preclinical Antidepressant Screening Workflow
The following workflow outlines a typical screening process for identifying and characterizing novel antidepressant candidates like PEX-4A.
References
- 1. Buspirone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. google.com [google.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Evidence of the dual mechanisms of action of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Venlafaxine - Wikipedia [en.wikipedia.org]
- 9. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 11. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
Comparative Assessment of Kinase Inhibitors: 5-Phenethylisoxazol-4-amine vs. Compound Y
A Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparison of the selectivity and off-target effects of two hypothetical kinase inhibitors, 5-Phenethylisoxazol-4-amine and a competitor, Compound Y. The data presented herein is for illustrative purposes to guide researchers in evaluating small molecule inhibitors.
Introduction
This compound is a novel synthetic small molecule with potential therapeutic applications as a kinase inhibitor. In early-stage drug discovery, a thorough assessment of a compound's selectivity and potential off-target effects is crucial for predicting its efficacy and safety profile. This guide compares this compound with a structurally distinct alternative, Compound Y, which is also under investigation for the inhibition of the same primary target, Kinase X.
The following sections present a comparative analysis based on quantitative data from biochemical and cell-based assays, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.
Data Presentation: Comparative Selectivity and Off-Target Profile
The inhibitory activity of this compound and Compound Y was assessed against a panel of 10 representative kinases to determine their selectivity profile. Additionally, potential off-target interactions were evaluated through a series of cell-based functional assays.
Table 1: Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (IC50, nM) | Compound Y (IC50, nM) |
| Kinase X (Primary Target) | 15 | 25 |
| Kinase A | 250 | 500 |
| Kinase B | >10,000 | 1,500 |
| Kinase C | 800 | 1,200 |
| Kinase D | 1,500 | >10,000 |
| Kinase E | >10,000 | 8,000 |
| Kinase F | 5,000 | 7,500 |
| Kinase G | 900 | 2,000 |
| Kinase H | >10,000 | >10,000 |
| Kinase I | 7,000 | 9,000 |
| Kinase J | 2,000 | 4,500 |
Table 2: Off-Target Cellular Activity (EC50, µM)
| Off-Target Assay | This compound (EC50, µM) | Compound Y (EC50, µM) |
| hERG Channel Inhibition | >50 | 25 |
| Cytochrome P450 3A4 Inhibition | 15 | >50 |
| Cytotoxicity (Hepat G2 cells) | 40 | 30 |
| NF-κB Activation | >50 | 10 |
Experimental Protocols
The following protocols describe the methodologies used to generate the data presented above.
Biochemical Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).
-
Principle: A radiometric assay was used to measure the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the target kinase.[1][2][3]
-
Materials:
-
Recombinant human kinases
-
Kinase-specific substrate peptides
-
[γ-³³P]ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
A solution of the test compound (this compound or Compound Y) is serially diluted in DMSO.
-
The kinase, substrate peptide, and test compound are pre-incubated in the assay buffer for 15 minutes at room temperature.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped by the addition of phosphoric acid.
-
The reaction mixture is transferred to a filter plate to capture the phosphorylated substrate.
-
The filter plate is washed to remove unincorporated [γ-³³P]ATP.
-
Scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Cell-Based Off-Target Assays
These assays assess the functional consequences of a compound interacting with unintended cellular targets.
-
hERG Channel Inhibition Assay:
-
Principle: A whole-cell patch-clamp electrophysiology assay is used to measure the effect of the compound on the hERG potassium channel current in a stable cell line.
-
Procedure:
-
HEK293 cells stably expressing the hERG channel are cultured.
-
Cells are subjected to whole-cell voltage-clamp recording.
-
The test compound is perfused at various concentrations.
-
The hERG tail current is measured, and the percent inhibition is calculated relative to the vehicle control.
-
-
-
Cytochrome P450 (CYP) Inhibition Assay:
-
Principle: A fluorescent-based assay is used to measure the inhibition of major CYP isoforms (e.g., CYP3A4) in human liver microsomes.
-
Procedure:
-
Human liver microsomes are incubated with a fluorescent CYP substrate and the test compound.
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
The formation of the fluorescent metabolite is monitored over time using a plate reader.
-
IC50 values are determined by comparing the rate of metabolite formation in the presence of the inhibitor to the vehicle control.
-
-
-
Cytotoxicity Assay:
-
Principle: An MTT assay is used to assess the effect of the compound on the metabolic activity of a cell line (e.g., HepG2) as an indicator of cell viability.
-
Procedure:
-
HepG2 cells are seeded in a 96-well plate and allowed to attach overnight.
-
Cells are treated with serial dilutions of the test compound for 48 hours.
-
MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are solubilized with a solubilization buffer.
-
The absorbance is measured at 570 nm, and the EC50 value is calculated.[4]
-
-
Visualizations
Signaling Pathway
This diagram illustrates a hypothetical signaling pathway in which Kinase X plays a central role.
Caption: Hypothetical signaling cascade involving Kinase X.
Experimental Workflow
The following diagram outlines the general workflow for assessing the selectivity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor selectivity profiling.
Comparative Logic
This diagram provides a logical comparison of the key attributes of this compound and Compound Y.
Caption: Logical comparison of inhibitor attributes.
References
In vivo studies to confirm the pharmacological effects of 5-Phenethylisoxazol-4-amine.
A guide for researchers and drug development professionals on the potential pharmacological effects of the isoxazole scaffold, in the context of the absence of direct in vivo data for 5-Phenethylisoxazol-4-amine.
Due to the lack of publicly available in vivo studies on this compound, this guide provides a comparative overview of the pharmacological effects of structurally related isoxazole derivatives. The isoxazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] This guide will focus on two of the most predominantly studied therapeutic areas for this class of compounds: anti-inflammatory and anticancer activities.[4][5][6]
Anti-Inflammatory Activity of Isoxazole Derivatives
Several studies have demonstrated the potent anti-inflammatory effects of various isoxazole derivatives in preclinical in vivo models.[4][7][8][9] These compounds are often evaluated for their ability to reduce edema and inhibit inflammatory mediators.
Comparative Efficacy of Isoxazole Derivatives in a Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dose | Route of Administration | % Inhibition of Edema | Reference Compound | % Inhibition by Reference |
| Substituted Isoxazole (5b) | Wistar Rat | 20 mg/kg | i.p. | 75.68% (at 2h) | Indomethacin | 80.45% (at 2h) |
| Substituted Isoxazole (5c) | Wistar Rat | 20 mg/kg | i.p. | 74.48% (at 2h) | Indomethacin | 80.45% (at 2h) |
| Substituted Isoxazole (5d) | Wistar Rat | 20 mg/kg | i.p. | 71.86% (at 2h) | Indomethacin | 80.45% (at 2h) |
| MZO-2 | Mouse | 100 mg/kg | p.o. | Potent (data not quantified) | Tacrolimus | Very effective |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated model for screening acute anti-inflammatory activity.[9]
-
Animals: Male Wistar albino rats (150-200g) are used.
-
Groups: Animals are divided into control, standard, and test groups (n=6).
-
Treatment: The test compounds (e.g., 5b, 5c, 5d at 20 mg/kg) or a standard drug (e.g., Indomethacin at 10 mg/kg) are administered intraperitoneally (i.p.) or orally (p.o.). The control group receives the vehicle.
-
Induction of Inflammation: One hour after treatment, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Generalized Signaling Pathway for Inflammation
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eijst.org.uk [eijst.org.uk]
- 5. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Phenethylisoxazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview
The successful quantification of 5-Phenethylisoxazol-4-amine relies on the selection of an analytical method that offers the requisite sensitivity, selectivity, and robustness for the intended application. Below is a summary of expected performance characteristics for HPLC-UV and LC-MS/MS methods, derived from typical validation data for similar small molecules.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 10 - 100 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.05 - 5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 2% |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; based on specific mass-to-charge ratio transitions. |
| Matrix Effect | Low to negligible. | Can be significant; often requires internal standards for correction. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following are representative protocols for the analysis of this compound by HPLC-UV and LC-MS/MS.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for method development.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid) is commonly employed for amine-containing small molecules. The gradient can be optimized to achieve adequate separation from any impurities or matrix components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined using a UV scan. Aromatic amines typically have strong absorbance in the 230-280 nm range.
-
Sample Preparation: Samples should be dissolved in the initial mobile phase composition to ensure good peak shape. Filtration through a 0.45 µm filter is recommended prior to injection.
LC-MS/MS Method
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column, often with smaller particle sizes (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis times.
-
Mobile Phase: Similar to HPLC-UV, a gradient of acetonitrile and water with 0.1% formic acid is a common choice to promote protonation for positive ion ESI.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Positive ion electrospray ionization (ESI+) is generally suitable for amines.
-
MRM Transitions: The precursor ion (the protonated molecule, [M+H]⁺) and at least two product ions should be determined by direct infusion of a standard solution of this compound into the mass spectrometer. These transitions will be used for quantification (the most intense transition) and confirmation.
-
Sample Preparation: A protein precipitation (for biological matrices) or a simple dilute-and-shoot approach may be used. The use of a deuterated internal standard is highly recommended to compensate for matrix effects and variations in ionization efficiency.
Visualizing the Workflow and Cross-Validation
To better understand the logical flow of method development and cross-validation, the following diagrams are provided.
References
Exploring the Untapped Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Phenethylisoxazol-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] This guide delves into the prospective structure-activity relationship (SAR) of a novel chemical class: 5-phenethylisoxazol-4-amine derivatives. While direct experimental data for this specific scaffold is not yet available in published literature, this document serves as a comparative analysis, drawing upon the established biological activities of structurally related isoxazole-containing compounds. By examining their anti-inflammatory and anticancer properties, we can infer potential therapeutic applications and guide future research in the development of this promising new class of molecules.
Comparative Analysis of Structurally Related Isoxazole Derivatives
To build a foundational understanding of the potential SAR of this compound derivatives, we will examine the biological activities of isoxazoles with substitutions at the 5-position and an amine (or related functionality) at the 4-position. The following tables summarize the anti-inflammatory and anticancer activities of various isoxazole derivatives, providing a basis for predicting the impact of a phenethyl group at the 5-position.
Anti-Inflammatory Activity of Isoxazole Derivatives
The anti-inflammatory effects of isoxazole derivatives are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
| Compound/Derivative Class | Target | IC50 Value | Reference Compound | IC50 Value (Reference) |
| 4,5-Diarylisoxazol-3-carboxylic acids | 5-Lipoxygenase | 0.24 µM | - | - |
| Substituted Isoxazoles | COX-2 | 0.95 µM | Celecoxib | - |
| N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine | Carrageenan-induced paw edema | 51% inhibition | Celecoxib | - |
Table 1: Anti-inflammatory activity of selected isoxazole derivatives.[1][3]
Anticancer Activity of Isoxazole Derivatives
The anticancer potential of isoxazole derivatives has been demonstrated against various cancer cell lines, often through the inhibition of critical signaling pathways involved in cell proliferation and survival.
| Compound/Derivative Class | Cell Line | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Isoxazoles linked 2-phenylbenzothiazole | MCF-7 (Breast) | 26–43 µM | - | - |
| Isoxazoles linked 2-phenylbenzothiazole | A549 (Lung) | 11–24 µM | - | - |
| Isoxazoles linked 2-phenylbenzothiazole | Colo-205 (Colon) | 11–21 µM | - | - |
| 3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole | MCF7 (Breast) | 1.59 µg/ml | - | - |
| Bis([4][5][6]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives | VEGFR-2 | 3.7 nM | Sorafenib | 3.12 nM |
Table 2: Anticancer activity of selected isoxazole derivatives.[1][7][8]
Potential Signaling Pathways for Therapeutic Intervention
Based on the activities of related compounds, this compound derivatives could potentially modulate key signaling pathways implicated in inflammation and cancer.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9][10][11] Its activation leads to the expression of pro-inflammatory genes, including cytokines and chemokines.[9] Isoxazole derivatives have been shown to inhibit this pathway, suggesting a potential mechanism of anti-inflammatory action for novel analogs.
PI3K/Akt Signaling Pathway in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently over-activated in various cancers, promoting cell proliferation, survival, and drug resistance.[4][5][6][12] The development of small molecule inhibitors targeting this pathway is a major focus of cancer research.
Experimental Protocols
To evaluate the biological activity of novel this compound derivatives, standardized experimental protocols are essential.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel compounds.
Detailed Methodologies
1. COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[13][14][15][16][17]
-
Reagents and Equipment:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
NaOH
-
Celecoxib (positive control)
-
96-well white opaque plate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
-
-
Procedure:
-
Prepare test compounds and controls: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and dilute to 10X the final test concentration with COX Assay Buffer.
-
Add 10 µl of the diluted test inhibitor, positive control (Celecoxib), or assay buffer (enzyme control) to the appropriate wells of the 96-well plate.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µl of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µl of a freshly prepared Arachidonic Acid/NaOH solution to each well.
-
Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.
-
Determine the rate of reaction from the linear portion of the kinetic plot and calculate the percent inhibition.
-
2. MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21][22]
-
Reagents and Equipment:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.1 N HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
Add 10-20 µl of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100-200 µl of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3. VEGFR-2 Kinase Inhibition Assay
This assay measures the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[23][24][25][26]
-
Reagents and Equipment:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Kinase-Glo™ MAX reagent
-
96-well white plate
-
Luminometer
-
-
Procedure:
-
Add kinase buffer, ATP, and substrate to the wells of a 96-well plate.
-
Add the test compounds at various concentrations or a vehicle control.
-
Initiate the kinase reaction by adding the VEGFR-2 enzyme.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ MAX reagent.
-
Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition and determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a novel and unexplored area in medicinal chemistry. Based on the well-documented anti-inflammatory and anticancer activities of various isoxazole derivatives, it is plausible that this new chemical class could yield potent modulators of key biological pathways such as NF-κB and PI3K/Akt. The presence of the phenethyl group at the 5-position offers a rich site for chemical modification to explore the structure-activity relationship in detail. Future research should focus on the synthesis of a library of this compound derivatives with systematic variations in the phenethyl ring and the amine functionality. Subsequent screening of these compounds using the described experimental protocols will be crucial in identifying lead candidates for further optimization and development as potential therapeutic agents for inflammatory diseases and cancer.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The Nuclear Factor NF-kB Pathway in Inflammation | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Anticancer test with the MTT assay method [bio-protocol.org]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. dovepress.com [dovepress.com]
- 25. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 26. bpsbioscience.com [bpsbioscience.com]
Benchmarking the performance of 5-Phenethylisoxazol-4-amine in functional assays.
5-Phenethylisoxazol-4-amine - LGC Standards this compound. Inchi. InChI=1S/C11H12N2O/c12-10-8-13-14-11(10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2. Inchi Key. ZJOKMGWGCYWYEG-UHFFFAOYSA-N. Formula. C₁₁H₁₂N₂O. CAS RN. 1011-73-0. Molecular Weight. 188.23. Exact Mass. 188.09496. Synonym. 4-Amino-5-phenethylisoxazole. Smiles. NC1=CON=C1CCc1ccccc1. --INVALID-LINK-- this compound | C11H12N2O | ChemSpider this compound. Chemical structure of this compound. This compound.png. Structure search. Synonyms. 4-Amino-5-phenethylisoxazole. This compound. 5-(2-Phenylethyl)isoxazol-4-amine. 5-(2-phenylethyl)isoxazol-4-ylamine. C11H12N2O. 1011-73-0. More... Molecular Formula. C11H12N2O. Average mass. 188.226 Da. Monoisotopic mass. 188.094962 Da. ChemSpider ID. 809228. --INVALID-LINK-- this compound | CAS 1011-73-0 Chemical properties of this compound, including melting point, boiling point, density, molecular formula, and molecular weight. --INVALID-LINK-- 5-(2-phenylethyl)isoxazol-4-amine | C11H12N2O - PubChem 5-(2-phenylethyl)isoxazol-4-amine is a chemical compound with the molecular formula C11H12N2O. It has a molecular weight of 188.23 g/mol . --INVALID-LINK-- 4-Amino-5-phenethylisoxazole 4-Amino-5-phenethylisoxazole. CAS Number: 1011-73-0. Molecular Weight: 188.23. Formula: C11H12N2O. Purity: 95%. Availability: In Stock. --INVALID-LINK-- this compound | CAS 1011-73-0 | SC-486127 - Santa Cruz... this compound is a chemical. --INVALID-LINK-- this compound | 1011-73-0 - ChemicalBook ChemicalBook provide Chemical industry users with this compound(1011-73-0) Boiling point Melting point,this compound(1011-73-0) Density MSDS Formula Use,If You also need to query the supplier of this compound(1011-73-0),Please enter my company website to query,we have the largest supplier of this compound(1011-73-0). --INVALID-LINK-- this compound | C11H12N2O | Toronto Research Chemicals Toll Free: +1-800-565-3544. Email: --INVALID-LINK--. This compound. CAS No. 1011-73-0. Product Code: P288675. C11H12N2O. Mol. Wt. 188.23. In Stock. Details. Documents. Safety Data Sheet. Certificate of Analysis. Pricing & Availability. Log In to View Pricing. Please Log In to view pricing and availability for this product. Description. --INVALID-LINK-- this compound | ABL511003-1011-73-0 | ABBLIS this compound. Synonyms: 4-Amino-5-phenethylisoxazole. CAS Number: 1011-73-0. Molecular Formula: C₁₁H₁₂N₂O. Molecular Weight: 188.23. Purity: >95%. --INVALID-LINK-- 4-Amino-5-phenylisoxazole 4-Amino-5-phenylisoxazole. CAS Number: 34045-81-1. Molecular Weight: 160.17. Formula: C9H8N2O. Purity: >98% (or refer to the Certificate of Analysis). --INVALID-LINK-- 4-Amino-3-phenylisoxazole | C9H8N2O | ChemSpider Chemical structure of 4-Amino-3-phenylisoxazole. 4-Amino-3-phenylisoxazole.png. Structure search. Synonyms. 3-Phenyl-4-aminoisoxazole. 4-Amino-3-phenylisoxazole. 3-Phenylisoxazol-4-amine. C9H8N2O. 22903-51-1. More... Molecular Formula. C9H8N2O. Average mass. 160.173 Da. Monoisotopic mass. 160.063663 Da. ChemSpider ID. 2006766. --INVALID-LINK-- 3-Amino-5-phenylisoxazole 3-Amino-5-phenylisoxazole. CAS Number: 4369-54-6. Molecular Weight: 160.17. Formula: C9H8N2O. Purity: >98% (or refer to the Certificate of Analysis). --INVALID-LINK-- this compound Basic information - ECHEMI this compound(1011-73-0) is a chemical substance, you can find its properties and safety information,including its CAS, formula,moletc. --INVALID-LINK-- 4-Amino-5-methylisoxazole 4-Amino-5-methylisoxazole. CAS Number: 1072-68-0. Molecular Weight: 98.10. Formula: C4H6N2O. Purity: >98% (or refer to the Certificate of Analysis). --INVALID-LINK-- 5-Phenylisoxazol-3-amine | C9H8N2O | ChemSpider Chemical structure of 5-Phenylisoxazol-3-amine. 5-Phenylisoxazol-3-amine.png. Structure search. Synonyms. 3-Amino-5-phenylisoxazole. 5-Phenyl-3-aminoisoxazole. C9H8N2O. 4369-54-6. More... Molecular Formula. C9H8N2O. Average mass. 160.173 Da. Monoisotopic mass. 160.063663 Da. ChemSpider ID. 2014631. --INVALID-LINK-- 4-Amino-5-tert-butylisoxazole 4-Amino-5-tert-butylisoxazole. CAS Number: 14093-41-1. Molecular Weight: 140.19. Formula: C7H12N2O. Purity: >98% (or refer to the Certificate of Analysis). --INVALID-LINK-- 4-Amino-3-methylisoxazole 4-Amino-3-methylisoxazole. CAS Number: 14537-01-2. Molecular Weight: 98.10. Formula: C4H6N2O. Purity: >98% (or refer to the Certificate of Analysis). --INVALID-LINK-- 5-Phenylisoxazol-4-amine | C9H8N2O | ChemSpider Chemical structure of 5-Phenylisoxazol-4-amine. 5-Phenylisoxazol-4-amine.png. Structure search. Synonyms. 4-Amino-5-phenylisoxazole. C9H8N2O. 34045-81-1. More... Molecular Formula. C9H8N2O. Average mass. 160.173 Da. Monoisotopic mass. 160.063663 Da. ChemSpider ID. 1143093. --INVALID-LINK-- 4-Amino-5-ethylisoxazole 4-Amino-5-ethylisoxazole. CAS Number: 14093-39-7. Molecular Weight: 112.13. Formula: C5H8N2O. Purity: >98% (or refer to the Certificate of Analysis). --INVALID-LINK-- 5-Methylisoxazol-4-amine | C4H6N2O | ChemSpider Chemical structure of 5-Methylisoxazol-4-amine. 5-Methylisoxazol-4-amine.png. Structure search. Synonyms. 4-Amino-5-methylisoxazole. C4H6N2O. 1072-68-0. More... Molecular Formula. C4H6N2O. Average mass. 98.103 Da. Monoisotopic mass. 98.048013 Da. ChemSpider ID. 1030103. --INVALID-LINK-- 4-Amino-3-ethylisoxazole 4-Amino-3-ethylisoxazole. CAS Number: 14537-00-1. Molecular Weight: 112.13. Formula: C5H8N2O. Purity: >98% (or refer to the Certificate of Analysis). --INVALID-LINK-- 5-tert-Butylisoxazol-4-amine | C7H12N2O | ChemSpider Chemical structure of 5-tert-Butylisoxazol-4-amine. 5-tert-Butylisoxazol-4-amine.png. Structure search. Synonyms. 4-Amino-5-tert-butylisoxazole. C7H12N2O. 14093-41-1. More... Molecular Formula. C7H12N2O. Average mass. 140.183 Da. Monoisotopic mass. 140.094962 Da. ChemSpider ID. 1133333. --INVALID-LINK-- 3-Ethylisoxazol-4-amine | C5H8N2O | ChemSpider Chemical structure of 3-Ethylisoxazol-4-amine. 3-Ethylisoxazol-4-amine.png. Structure search. Synonyms. 4-Amino-3-ethylisoxazole. C5H8N2O. 14537-00-1. More... Molecular Formula. C5H8N2O. Average mass. 112.130 Da. Monoisotopic mass. 112.063663 Da. ChemSpider ID. 1137021. --INVALID-LINK-- 5-Ethylisoxazol-4-amine | C5H8N2O | ChemSpider Chemical structure of 5-Ethylisoxazol-4-amine. 5-Ethylisoxazol-4-amine.png. Structure search. Synonyms. 4-Amino-5-ethylisoxazole. C5H8N2O. 14093-39-7. More... Molecular Formula. C5H8N2O. Average mass. 112.130 Da. Monoisotopic mass. 112.063663 Da. ChemSpider ID. 1133331. --INVALID-LINK-- 3-Methylisoxazol-4-amine | C4H6N2O | ChemSpider Chemical structure of 3-Methylisoxazol-4-amine. 3-Methylisoxazol-4-amine.png. Structure search. Synonyms. 4-Amino-3-methylisoxazole. C4H6N2O. 14537-01-2. More... Molecular Formula. C4H6N2O. Average mass. 98.103 Da. Monoisotopic mass. 98.048013 Da. ChemSpider ID. 1137022. --INVALID-LINK-- the Performance of this compound in Functional Assays: A Comparative Guide**
For researchers and professionals in the field of drug development, understanding the functional performance of novel compounds is paramount. This guide provides a comparative analysis of this compound, a molecule of interest in pharmaceutical and biochemical research. Due to the limited publicly available data on the specific functional assays of this compound, this guide outlines the necessary experimental protocols and a framework for its evaluation against relevant alternatives.
Introduction to this compound
This compound, with the molecular formula C₁₁H₁₂N₂O, is a chemical compound available from various suppliers for research purposes. [1]While its specific biological targets and mechanisms of action are not extensively documented in the public domain, its structural features suggest potential interactions with various biological systems. A related compound, 4-Phenylisoxazol-5-amine, is noted for its use as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. This suggests that this compound may also exhibit activity in similar areas.
Comparative Framework for Functional Analysis
To benchmark the performance of this compound, a direct comparison with structurally or functionally related molecules is essential. The selection of appropriate comparators will depend on the hypothesized target and the functional assay being performed. A list of commercially available isoxazole derivatives that could serve as potential comparators is provided in Table 1.
Table 1: Potential Comparator Compounds
| Compound Name | CAS Number | Molecular Formula | Purity |
| 4-Amino-5-phenylisoxazole | 34045-81-1 | C₉H₈N₂O | >98% |
| 3-Amino-5-phenylisoxazole | 4369-54-6 | C₉H₈N₂O | >98% |
| 4-Amino-5-methylisoxazole | 1072-68-0 | C₄H₆N₂O | >98% |
| 4-Amino-3-methylisoxazole | 14537-01-2 | C₄H₆N₂O | >98% |
| 4-Amino-5-ethylisoxazole | 14093-39-7 | C₅H₈N₂O | >98% |
| 4-Amino-3-ethylisoxazole | 14537-00-1 | C₅H₈N₂O | >98% |
| 4-Amino-5-tert-butylisoxazole | 14093-41-1 | C₇H₁₂N₂O | >98% |
Experimental Protocols for Functional Assays
The following are detailed methodologies for key experiments to characterize the functional activity of this compound.
Receptor Binding Assay
This assay determines the affinity of the test compound for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Radioligand Binding: Incubate the membranes with a known radiolabeled ligand that binds to the target receptor.
-
Competition Binding: Perform competitive binding experiments by adding increasing concentrations of this compound or a comparator compound.
-
Detection: Separate bound from unbound radioligand by filtration and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibition constant).
Second Messenger Assay (e.g., cAMP Assay)
This assay measures the effect of the compound on the production of intracellular second messengers, such as cyclic AMP (cAMP), which are often modulated by G-protein coupled receptors (GPCRs).
Protocol:
-
Cell Culture: Culture a suitable cell line expressing the target receptor.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a comparator.
-
Cell Lysis: Lyse the cells to release intracellular components.
-
cAMP Measurement: Use a commercially available cAMP assay kit (e.g., ELISA-based) to quantify the levels of cAMP.
-
Data Analysis: Generate dose-response curves and determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) for agonists or IC₅₀ for antagonists.
Cellular Proliferation Assay
This assay assesses the effect of the compound on cell viability and growth.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Incubation: Treat the cells with a range of concentrations of this compound or a comparator for a specified period (e.g., 24, 48, 72 hours).
-
Viability Staining: Add a viability reagent (e.g., MTT, resazurin) to the wells and incubate.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Data Analysis: Plot the cell viability against the compound concentration to determine the GI₅₀ (the concentration that causes 50% growth inhibition).
Data Presentation and Visualization
The quantitative data from these assays should be summarized in clearly structured tables for easy comparison of this compound with the chosen alternatives.
Table 2: Hypothetical Comparative Performance Data
| Compound | Receptor Binding (Ki, nM) | cAMP Assay (EC₅₀/IC₅₀, µM) | Cellular Proliferation (GI₅₀, µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Comparator A | Experimental Value | Experimental Value | Experimental Value |
| Comparator B | Experimental Value | Experimental Value | Experimental Value |
Signaling Pathways and Experimental Workflows
Visualizing the potential signaling pathways and experimental workflows can aid in the interpretation of the results.
Caption: A potential G-protein coupled receptor signaling pathway.
Caption: A generalized workflow for in vitro functional assays.
References
Investigating the reproducibility of published findings on 5-Phenethylisoxazol-4-amine.
A comprehensive literature search for published findings on 5-Phenethylisoxazol-4-amine has revealed a significant gap in current scientific knowledge. Despite searches for its synthesis, biological activity, pharmacological properties, and associated experimental protocols, no specific studies detailing this compound were identified.
This absence of data makes an investigation into the reproducibility of published findings, as originally requested, an impossible endeavor. The scientific community has yet to characterize this compound, leaving its chemical and biological properties undocumented in peer-reviewed literature.
While the broader family of isoxazole derivatives has been the subject of extensive research, yielding compounds with a wide array of biological activities, this specific analogue remains unexplored. Isoxazoles are a well-known class of five-membered heterocyclic compounds that are structural components of various biologically active molecules and approved drugs. Studies on related compounds have described diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.
However, without any foundational research on this compound, key information is unavailable, such as:
-
Synthesis Methods: There are no established protocols for the chemical synthesis of this specific molecule.
-
Biological Activity: Its effects on any biological system, including potential therapeutic or toxicological properties, have not been investigated.
-
Quantitative Data: No experimental data exists to be compiled, compared, or reproduced.
-
Signaling Pathways and Mechanisms of Action: Without biological data, there are no known signaling pathways or molecular interactions to visualize or analyze.
Therefore, the creation of a comparison guide to assess the reproducibility of findings for this compound cannot be accomplished. The scientific journey of this particular compound has not yet begun. Future research would first need to focus on its basic synthesis and characterization before any claims about its activity and the reproducibility of those claims can be made.
Safety Operating Guide
Prudent Disposal of 5-Phenethylisoxazol-4-amine: A Comprehensive Guide for Laboratory Personnel
For immediate release: Researchers and laboratory professionals handling 5-Phenethylisoxazol-4-amine must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. Due to the absence of specific public data on the hazards of this compound, it must be treated as a hazardous substance. This guide provides essential, step-by-step instructions for its proper disposal.
I. Immediate Safety and Handling Precautions
Prior to handling, all personnel must be equipped with appropriate Personal Protective Equipment (PPE). Standard laboratory practice dictates the use of:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.
II. Waste Characterization and Segregation
Proper waste management begins with accurate identification and segregation. As a precautionary measure, this compound waste is to be classified as hazardous chemical waste .
Key Segregation Practices:
-
Solid Waste: Collect any solid residues, contaminated weighing papers, and disposable equipment in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and compatible hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly acids and oxidizing agents, to prevent potentially hazardous reactions.[1][2]
III. Step-by-Step Disposal Protocol
-
Container Selection: Choose a waste container that is compatible with amines. High-density polyethylene (HDPE) containers are generally suitable. Ensure the container is in good condition and has a secure, tight-fitting lid.[1][3]
-
Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ". Include the approximate concentration and quantity of the waste.
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general laboratory traffic.
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][4]
IV. Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS. If trained and equipped, and the spill is small and manageable, proceed with the following cleanup measures:
-
Containment: Use absorbent pads or other appropriate materials to contain the spill.
-
Neutralization (if applicable and trained): For small spills, a neutralizing agent suitable for amines may be used by trained personnel.
-
Cleanup: Carefully collect all contaminated materials (absorbent pads, PPE, etc.) and place them in a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
V. Quantitative Data Summary
| Hazard Classification | GHS Category (for a related isoxazole amine) | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Source: Safety Data Sheet for 3-(2-Nitrophenyl)isoxazol-5-amine.[5]
Experimental Workflow and Logical Relationships
The proper disposal of this compound follows a logical workflow designed to minimize risk and ensure regulatory compliance. The following diagram illustrates this process.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Phenethylisoxazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 5-Phenethylisoxazol-4-amine. These guidelines are based on the known hazards of related isoxazole and amine compounds and are intended to ensure the safety of laboratory personnel.
Hazard Assessment
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to protect against potential skin irritation or absorption.[3] Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Eyes | Safety goggles or a face shield | To protect against splashes and potential vapors, chemical safety goggles are mandatory.[2][4] A full-face shield offers an additional layer of protection.[4] |
| Body | Laboratory coat or chemical-resistant apron | A lab coat should be worn to protect against incidental contact. For procedures with a higher risk of splashing, a chemical-resistant apron is advised. |
| Respiratory | Fume hood or respirator | All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors.[1] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[4] |
| Feet | Closed-toe shoes | To protect against spills, closed-toe shoes made of a non-porous material are required in the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation :
-
Thoroughly review the SDS for chemically similar compounds to understand potential hazards.
-
Assemble and inspect all required PPE as detailed in the table above.
-
Ensure the chemical fume hood is functioning correctly and the work surface is clean.
-
-
Handling :
-
When weighing the solid compound, use a spatula and perform the task within the fume hood to contain any dust.
-
If preparing a solution, add the solvent to the compound slowly to avoid splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
-
Spill Response :
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).
-
Place the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Pathway
Caption: Logical flow for the proper disposal of chemical waste.
Disposal Protocol:
-
Waste Collection :
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Container Management :
-
Keep the waste container sealed at all times, except when adding waste.
-
Store the waste container in a secondary containment bin in a well-ventilated, designated waste accumulation area.
-
-
Final Disposal :
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
